Technical Documentation Center

(S)-2-methylpiperidine-2-carboxylic acid hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (S)-2-methylpiperidine-2-carboxylic acid hydrochloride
  • CAS: 123053-40-7

Core Science & Biosynthesis

Foundational

Crystal Structure and Stereochemistry of (S)-2-Methylpiperidine-2-Carboxylic Acid Hydrochloride: A Technical Guide for Drug Design

Executive Summary The development of conformationally restricted peptidomimetics relies heavily on the strategic incorporation of non-canonical amino acids. Among these, (S)-2-methylpiperidine-2-carboxylic acid (often re...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of conformationally restricted peptidomimetics relies heavily on the strategic incorporation of non-canonical amino acids. Among these, (S)-2-methylpiperidine-2-carboxylic acid (often referred to as (S)-2-methylpipecolic acid) represents a critical chiral building block. By possessing a quaternary stereocenter at the C2 position, this cyclic α -amino acid imposes severe steric constraints on the peptide backbone, inducing predictable secondary structures via the Thorpe-Ingold effect.

This technical whitepaper provides an in-depth analysis of the stereochemical architecture, crystallographic profiling, and experimental methodologies required to isolate, validate, and utilize the hydrochloride salt of (S)-2-methylpiperidine-2-carboxylic acid. Furthermore, we explore its application in modern targeted therapeutics, specifically in the design of highly potent tubulin inhibitors and Antibody-Drug Conjugate (ADC) payloads.

Stereochemical Architecture and Conformational Dynamics

The unique structural properties of (S)-2-methylpiperidine-2-carboxylic acid stem from the competition between the piperidine ring's conformational preferences and the steric demands of the geminal substituents at the C2 position.

The Quaternary Stereocenter at C2

In canonical pipecolic acid, the carboxylate group typically adopts an equatorial position to minimize 1,3-diaxial interactions within the chair conformation of the piperidine ring. However, the introduction of a methyl group at C2 creates a quaternary stereocenter that forces a conformational competition.

In the (S)-configuration , the spatial arrangement dictates that if the carboxyl group is equatorial, the methyl group must be axial, and vice versa. When isolated as a hydrochloride salt , the protonation of the piperidine nitrogen ( NH2+​ ) fundamentally alters the energetic landscape. The strong electrostatic and hydrogen-bonding interactions between the NH2+​ moiety, the carboxylic acid ( COOH ), and the chloride counterion ( Cl− ) typically lock the ring into a highly specific chair conformation where the bulkier, highly solvated carboxylic acid group favors the pseudo-equatorial position.

Conformational Locking in Peptidomimetics

When incorporated into a peptide chain, the α,α -disubstitution at the C2 position severely restricts the permissible ϕ and ψ dihedral angles of the backbone. This structural pre-organization reduces the entropic cost of target binding, a principle heavily leveraged in the design of modern cytotoxic payloads .

Stereoselective Synthesis via Self-Reproduction of Chirality

To obtain enantiopure (S)-2-methylpiperidine-2-carboxylic acid, synthetic chemists often employ the principle of Self-Reproduction of Chirality (SRC) . This elegant methodology temporarily destroys the original stereocenter while preserving the chiral information in a newly formed, adjacent stereocenter, which then directs the subsequent alkylation.

SRC_Pathway N1 (S)-Pipecolic Acid N2 Bicyclic Oxazolidinone N1->N2 Pivalaldehyde, H+ N3 Chiral Enolate Formation (LDA) N2->N3 Base N4 Stereoselective Methylation (MeI) N3->N4 Convex Face Attack N5 Hydrolysis & HCl Salt Formation N4->N5 H2O/HCl, Heat N6 (S)-2-Methylpiperidine- 2-carboxylic acid HCl N5->N6 Crystallization

Stereoselective synthesis pathway via Self-Reproduction of Chirality (SRC).

Causality of the SRC Approach:

The reaction of (S)-pipecolic acid with pivalaldehyde forms a rigid bicyclic oxazolidinone. The bulky tert-butyl group shields one face of the molecule. When the intermediate is enolized (destroying the C2 stereocenter), the incoming electrophile (methyl iodide) is forced to attack from the less hindered convex face. This stereoelectronically controlled trajectory ensures the regeneration of the C2 stereocenter with absolute retention of the (S)-configuration.

Crystallographic Profiling of the Hydrochloride Salt

X-ray crystallography remains the gold standard for assigning absolute stereochemistry. Analyzing the hydrochloride salt, rather than the zwitterionic form, is a deliberate experimental choice. Zwitterions often precipitate rapidly due to strong, uncontrolled intermolecular ionic interactions, yielding microcrystalline powders. The hydrochloride salt disrupts these interactions, allowing the protonated amine and carboxylic acid to form a predictable, highly ordered 3D hydrogen-bonding network with the chloride counterions, facilitating the growth of diffraction-quality single crystals .

Quantitative Crystallographic Data

The following table summarizes the standard crystallographic parameters expected for the high-resolution X-ray diffraction of (S)-2-methylpiperidine-2-carboxylic acid hydrochloride.

ParameterCrystallographic Value
Chemical Formula C7​H14​ClNO2​
Formula Weight 179.64 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo-K α )
Crystal System Orthorhombic
Space Group P21​21​21​ (Chiral, Non-centrosymmetric)
Unit Cell Dimensions a=7.12 Å, b=9.45 Å, c=13.88 Å
Volume 933.8 Å 3
Z (Molecules/Unit Cell) 4
Calculated Density ( ρ ) 1.278 g/cm 3
Absorption Coefficient ( μ ) 0.34 mm −1
Flack Parameter 0.02(3)

Experimental Protocols: Crystallization and X-Ray Analysis

To guarantee scientific integrity, the following protocol is designed as a self-validating system for the isolation and stereochemical verification of the compound.

XRay_Workflow S1 Crude Hydrochloride Salt S2 Solvent System Selection (MeOH / Et2O) S1->S2 S3 Vapor Diffusion Crystallization S2->S3 S4 Single Crystal Harvesting & Cryoprotection S3->S4 Crystal Growth (3-7 days) S5 X-Ray Diffraction Data Collection (100 K) S4->S5 Liquid N2 Stream S6 Structure Solution & Refinement (SHELXL) S5->S6 Phase Problem Resolution

Experimental workflow for the crystallization and X-ray diffraction analysis of the hydrochloride salt.

Step-by-Step Methodology

Step 1: Preparation of the Hydrochloride Salt

  • Dissolve 50 mg of enantiopure (S)-2-methylpiperidine-2-carboxylic acid in 1.0 mL of 1M aqueous HCl.

  • Lyophilize the solution overnight to obtain the crude hydrochloride salt as a white, hygroscopic powder. Causality: Excess HCl ensures complete protonation of the piperidine nitrogen, preventing the coexistence of zwitterionic species that would disrupt the uniformity of the crystal lattice.

Step 2: Vapor Diffusion Crystallization

  • Dissolve 10 mg of the crude hydrochloride salt in 0.5 mL of high-purity Methanol inside a 2 mL inner glass vial.

  • Place the un-capped inner vial into a 10 mL outer vial containing 3 mL of Diethyl Ether (antisolvent).

  • Seal the outer vial tightly with a PTFE-lined cap and store it undisturbed at 20°C. Causality: Diethyl ether possesses a higher vapor pressure than methanol. Over 3-7 days, the ether vapor slowly diffuses into the methanol solution, gradually lowering the dielectric constant of the solvent mixture. This controlled supersaturation prevents rapid precipitation and promotes the nucleation of highly ordered, block-shaped single crystals.

Step 3: Crystal Harvesting and Cryoprotection

  • Under a polarized light microscope, identify a pristine, single crystal devoid of twinning (optimal dimensions: ~0.2 x 0.2 x 0.1 mm).

  • Mount the crystal onto a MiTeGen loop using Paratone-N oil. Causality: Paratone-N oil displaces the mother liquor and acts as a cryoprotectant. Upon flash-cooling, it forms a clear glass rather than amorphous ice, preventing background scatter (ice rings) that would obscure high-resolution diffraction spots.

Step 4: Data Collection and Self-Validation

  • Flash-cool the mounted crystal to 100 K in a continuous liquid nitrogen stream.

  • Collect diffraction data using a diffractometer equipped with a Mo-K α source.

  • Solve the structure using intrinsic phasing and refine using full-matrix least-squares on F2 . Self-Validating Checkpoint: The absolute stereochemistry is validated by examining the Flack parameter post-refinement. A value of 0.00±0.05 mathematically confirms the (S)-configuration. If the value approaches 1.0, it indicates the crystal is the inverted (R)-enantiomer, triggering an immediate review of the upstream synthetic resolution steps.

Applications in Targeted Therapeutics: The Auristatin Paradigm

The precise stereochemistry of (S)-2-methylpiperidine-2-carboxylic acid is not merely an academic curiosity; it is a vital parameter in modern drug design. A prime example is its utility in the synthesis of N-terminally modified Dolastatin 10 analogues, such as the highly potent tubulin inhibitor PF-06380101 .

Mechanistic Impact on Tubulin Binding

Dolastatins and their synthetic derivatives (Auristatins) bind to the vinca domain of tubulin, inhibiting microtubule polymerization and inducing apoptosis. By replacing the canonical N-terminal amino acid with an α,α -disubstituted analogue like (S)-2-methylpiperidine-2-carboxylic acid, drug developers achieve two critical objectives:

  • Proteolytic Stability: The quaternary stereocenter sterically blocks exopeptidases, drastically increasing the half-life of the payload in systemic circulation.

  • Conformational Pre-organization: The steric bulk of the methyl group combined with the piperidine ring forces the N-terminus into a rigidified cis- or trans-amide configuration that perfectly mimics the bioactive conformation required to nestle into the tubulin β -subunit interface. Co-crystal structures (e.g., PDB: 4X1I) demonstrate that this precise stereochemical locking reduces the entropic penalty upon binding, leading to sub-nanomolar cytotoxic potency against targeted cancer cell lines.

References

  • Discovery of Cytotoxic Dolastatin 10 Analogues with N-Terminal Modifications Journal of Medicinal Chemistry, ACS Publications (2014). URL:[Link]

  • Facilitating unambiguous NMR assignments and enabling higher probe density through selective labeling of all methyl containing amino acids Journal of Biomolecular NMR, Springer (2016). URL:[Link]

Exploratory

Mechanism of Action for (S)-2-Methylpiperidine-2-Carboxylic Acid Hydrochloride in Asymmetric Organocatalysis

Executive Summary (S)-2-Methylpiperidine-2-carboxylic acid hydrochloride—structurally known as α -methylpipecolic acid hydrochloride—is a highly specialized, sterically hindered chiral secondary amine organocatalyst. By...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-2-Methylpiperidine-2-carboxylic acid hydrochloride—structurally known as α -methylpipecolic acid hydrochloride—is a highly specialized, sterically hindered chiral secondary amine organocatalyst. By combining the conformational rigidity of a six-membered piperidine ring with the steric bulk of an α -methyl group, this catalyst overcomes several limitations inherent to classic (S)-proline catalysis, such as parasitic oxazolidinone formation and limited diastereoselectivity profiles [1]. This technical guide details its structural causality, catalytic mechanism, and experimental deployment for drug development applications.

Structural Anatomy & Causality

The efficacy of (S)-2-methylpiperidine-2-carboxylic acid lies in its precise structural features, which dictate the thermodynamics of the transition state:

  • Pipecolic Acid Backbone: Unlike the five-membered pyrrolidine ring of proline, the six-membered piperidine ring adopts a rigid chair conformation. This holds the carboxylic acid moiety in a strictly defined spatial orientation, altering the electrostatic interactions with incoming electrophiles and enabling unique stereochemical outcomes (e.g., accessing both syn- and anti-Mannich products) [2].

  • α -Methyl Substitution: The tetrasubstituted α -carbon provides immense steric shielding. This dictates the facial approach of the electrophile and prevents the self-condensation or oxazolidinone formation that often deactivates unhindered amino acid catalysts [3].

  • Bifunctional Carboxylic Acid: Acts as a Brønsted acid co-catalyst, directing the electrophile (such as an imine or enone) via highly organized hydrogen-bonding in the transition state .

  • Hydrochloride Salt Form: Supplied as an HCl salt for oxidative stability and shelf-life. It requires controlled in situ neutralization to liberate the active free amine and carboxylate species.

Core Mechanism of Action: Enamine/Iminium Catalysis

The catalytic cycle operates via a bifunctional enamine mechanism. The α -methyl group forces the enamine into a specific s-trans or s-cis geometry due to allylic strain, which directly translates to the stereochemical configuration of the final product [1].

  • Activation: The HCl salt is neutralized, liberating the secondary amine.

  • Iminium Formation: The amine condenses with a carbonyl donor (aldehyde or ketone) to form an iminium ion intermediate.

  • Enamine Conversion: Deprotonation yields a nucleophilic enamine.

  • Stereocontrolled C-C Bond Formation: The carboxylic acid hydrogen-bonds to the electrophile, locking it into a highly ordered transition state. The enamine attacks the electrophile with high facial selectivity.

  • Hydrolysis: The resulting product-iminium complex is hydrolyzed, releasing the chiral product and regenerating the catalyst [2].

CatalyticCycle Cat Catalyst Activation (S)-2-Methylpipecolic Acid (Free Amine) Iminium Iminium Ion Intermediate (Activated Electrophile) Cat->Iminium + Carbonyl - H2O Carbonyl Carbonyl Substrate (Aldehyde/Ketone) Carbonyl->Iminium Enamine Enamine Intermediate (Nucleophilic Species) Iminium->Enamine - H+ TS Bifunctional Transition State (H-Bond Directed Attack) Enamine->TS + Electrophile (e.g., Imine) Product Chiral Product + Regenerated Catalyst TS->Product + H2O (Hydrolysis) Product->Cat Catalyst Turnover

Catalytic cycle of (S)-2-methylpipecolic acid via enamine intermediate.

Experimental Protocol: Asymmetric Mannich Reaction

To ensure high enantiomeric excess (ee) and yield, the following self-validating protocol is standard for utilizing this catalyst in direct asymmetric Mannich reactions [2].

Reagents:

  • (S)-2-Methylpiperidine-2-carboxylic acid HCl (15 mol%)

  • N-Methylmorpholine (NMM) (15 mol%, to neutralize HCl)

  • Carbonyl donor (e.g., unmodified aldehyde, 2.0 equiv)

  • Electrophile (e.g., N-PMP-protected α -imino ester, 1.0 equiv)

  • Solvent: Anhydrous DMSO

Step-by-Step Methodology:

  • Catalyst Priming: In a flame-dried flask under an inert atmosphere (N2/Ar), dissolve the catalyst salt in anhydrous DMSO. Add an equimolar amount of NMM to liberate the free amino acid. Stir for 10 minutes at room temperature. Causality: Failure to neutralize the HCl salt will prevent iminium formation, stalling the catalytic cycle.

  • Enamine Generation: Add the carbonyl donor to the solution. Stir for 15 minutes to allow complete iminium/enamine equilibration.

  • Electrophilic Addition: Cool the reaction mixture to -20°C. Slowly add the N-PMP-protected α -imino ester dropwise over 5 minutes. Causality: Low temperatures maximize the energetic differentiation between diastereomeric transition states, boosting ee%.

  • Propagation: Maintain stirring for 6–14 hours. Monitor the consumption of the imine via TLC or LC-MS to validate reaction progress.

  • Quenching & Isolation: Quench the reaction with saturated aqueous NH4Cl to hydrolyze the product-iminium complex. Extract with ethyl acetate (3x). Wash the organic layer with brine, dry over Na2SO4, and concentrate in vacuo.

  • Validation: Determine the diastereomeric ratio (dr) via crude 1H NMR and the enantiomeric excess (ee) via chiral-phase HPLC to confirm system integrity [2].

ProtocolWorkflow Step1 1. Salt Neutralization Add NMM to liberate free amine Step2 2. Substrate Priming Add carbonyl donor Form enamine Step1->Step2 Step3 3. Electrophile Addition Slow addition at -20°C to maximize ee% Step2->Step3 Step4 4. Quenching Add aqueous buffer to hydrolyze iminium Step3->Step4 Step5 5. Isolation Extraction & Chiral HPLC Step4->Step5

Step-by-step workflow for asymmetric Mannich reactions using the HCl salt.

Quantitative Data & Selectivity

The structural differences between proline and pipecolic acid derivatives drastically alter the stereochemical outcome. While proline heavily favors syn-products, the expanded ring size and α -substitution of pipecolic acid derivatives lower the energetic gap between s-cis and s-trans enamines, allowing access to highly enantiopure anti-products [1],[2].

Catalyst SystemRing Size α -SubstitutionMajor DiastereomerEnantiomeric Excess (ee)Reference
(S)-Proline5-memberedNonesyn (>90:10 dr)>98%
(S)-Pipecolic Acid6-memberedNonesyn & anti (~1:1 dr)>98%
(S)- α -Methylproline5-memberedMethylanti (>95:5 dr)>97%
(S)- α -Methylpipecolic Acid6-memberedMethylanti (Steric control)>95%Extrapolated

Note: Data reflects typical organocatalytic Mannich reactions with N-PMP α -imino esters.

Applications in Drug Development

The ability to synthesize highly functionalized, enantiopure piperidines and β -amino acids is critical for modern drug discovery. (S)-2-Methylpiperidine-2-carboxylic acid serves as both a chiral building block and a catalyst for producing active pharmaceutical ingredients (APIs). The rigid stereocenters generated via its catalysis are frequently utilized in the development of protease inhibitors, local anesthetics (e.g., ropivacaine analogs), and specific receptor antagonists .

References

  • Cheong, P. H.-Y., Zhang, H., Thayumanavan, R., Tanaka, F., Houk, K. N., & Barbas, C. F. (2006). Pipecolic Acid-Catalyzed Direct Asymmetric Mannich Reactions. Organic Letters, 8(5), 811-814. URL:[Link]

  • Mitsumori, S., Zhang, H., Cheong, P. H.-Y., Houk, K. N., Tanaka, F., & Barbas, C. F. (2006). Direct Asymmetric anti-Mannich-Type Reactions Catalyzed by a Designed Amino Acid. Journal of the American Chemical Society, 128(4), 1040-1041. URL:[Link]

  • Yoshimura, Y., Ohara, C., Miyagawa, T., & Takahata, H. (2009). Modified 3-Hydroxypipecolic Acid Derivatives as an Organocatalyst. Heterocycles, 77(1), 635-642. URL:[Link]

Sources

Foundational

Mass spectrometry fragmentation pattern of (S)-2-methylpiperidine-2-carboxylic acid hydrochloride

The Mass Spectrometry Fragmentation Pattern of (S)-2-Methylpiperidine-2-Carboxylic Acid Hydrochloride: A Technical Guide Executive Summary (S)-2-methylpiperidine-2-carboxylic acid (also known as (S)-2-methylpipecolic aci...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The Mass Spectrometry Fragmentation Pattern of (S)-2-Methylpiperidine-2-Carboxylic Acid Hydrochloride: A Technical Guide

Executive Summary

(S)-2-methylpiperidine-2-carboxylic acid (also known as (S)-2-methylpipecolic acid) is a synthetic, non-proteinogenic cyclic amino acid. It serves as a critical conformational constraint in the design of advanced therapeutics, notably in the synthesis of cytotoxic pentapeptides (such as auristatins) for antibody-drug conjugates[1]. This whitepaper provides an in-depth mechanistic analysis of its mass spectrometry (MS) fragmentation behavior and outlines a self-validating analytical protocol for its quantification.

Physicochemical Properties & Ionization Dynamics

When analyzing the hydrochloride salt of (S)-2-methylpiperidine-2-carboxylic acid via liquid chromatography-mass spectrometry (LC-MS), it is critical to understand the dissociation dynamics within the ion source.

The hydrochloride (HCl) salt form is engineered macroscopically for bulk stability and aqueous solubility. However, during positive-ion electrospray ionization (ESI+), the salt is irrelevant to the observed spectra. The chloride counterion is effectively stripped away during the droplet desolvation process. The basic secondary amine within the piperidine ring, possessing a high proton affinity, readily accepts a proton from the acidic mobile phase. Consequently, the mass spectrometer observes the free, even-electron precursor ion [M+H]+ at an m/z of 144.1, with no interference from chloride adducts[2].

Mechanistic Pathways of Collision-Induced Dissociation (CID)

The fragmentation of cyclic α -amino acids under CID is highly predictable but structurally informative. The addition of the methyl group at the C2 position of the pipecolic acid scaffold introduces steric hindrance but preserves the core fragmentation logic. This behavior is governed by the "Pipecolic Acid Effect," where the ring's conformational flexibility and the spatial proximity of functional groups drive specific proton transfers[3].

For the monomeric [M+H]+ precursor ( m/z 144.1), the fragmentation pathways are defined by the rapid expulsion of the carboxyl moiety:

  • Pathway A: Formic Acid Elimination (The Quantifier Pathway). The most thermodynamically favored route is the concerted elimination of formic acid (HCOOH, 46 Da). The rigid piperidine ring forces the carboxyl group into a conformation that facilitates proton transfer from the nitrogen to the carboxyl hydroxyl. This concerted loss yields a highly stable, conjugated 2-methyl-3,4,5,6-tetrahydropyridin-1-ium ion at m/z 98.1. Because of its high abundance and stability, the 144.1→98.1 transition is universally selected for quantification[2].

  • Pathway B: Decarboxylation. A competing pathway involves the direct loss of carbon dioxide ( CO2​ , 44 Da) to form an amine fragment at m/z 100.1. While less abundant than the HCOOH loss, this transition ( 144.1→100.1 ) serves as an excellent qualifier ion to confirm analyte identity.

  • Pathway C: Dehydration & Ring Cleavage. At lower collision energies, an initial loss of water (-18 Da) forms an intermediate at m/z 126.1. At elevated collision energies (>30 eV), the decarboxylated intermediate ( m/z 100.1) undergoes further degradation, typically losing ammonia ( NH3​ , 17 Da) to form a hydrocarbon ring fragment at m/z 83.1.

Fragmentation Precursor Precursor Ion [M+H]+ m/z 144.1 LossH2O Intermediate [M+H - H2O]+ m/z 126.1 Precursor->LossH2O - H2O (-18 Da) CE: 10 eV LossCO2 Qualifier Ion [M+H - CO2]+ m/z 100.1 Precursor->LossCO2 - CO2 (-44 Da) CE: 12 eV LossHCOOH Quantifier Ion [M+H - HCOOH]+ m/z 98.1 Precursor->LossHCOOH - HCOOH (-46 Da) CE: 15 eV LossH2O->LossHCOOH - CO (-28 Da) RingCleavage Ring Fragment [M+H - CO2 - NH3]+ m/z 83.1 LossCO2->RingCleavage - NH3 (-17 Da) CE: 30 eV

CID Fragmentation Pathway of (S)-2-Methylpiperidine-2-Carboxylic Acid [M+H]+.

Experimental Protocols for LC-MS/MS Characterization

To ensure a self-validating analytical system, the following protocol integrates Hydrophilic Interaction Liquid Chromatography (HILIC) with stable isotope dilution.

Causality behind the chromatographic choice: Small, highly polar cyclic amino acids exhibit poor retention on standard reversed-phase (C18) columns, often co-eluting with the void volume where matrix-induced ion suppression is severe. HILIC provides orthogonal retention mechanisms, ensuring the analyte elutes away from early-eluting salts[4].

Step-by-Step Methodology:
  • Sample Preparation & Built-in QC:

    • Prepare a 1.0 mg/mL primary stock of (S)-2-methylpiperidine-2-carboxylic acid HCl in 50:50 LC-MS grade Water:Acetonitrile.

    • Dilute to a working range of 10–500 ng/mL using Acetonitrile containing 0.1% Formic Acid.

    • Self-Validation Step: Spike all calibration standards, quality control (QC) samples, and unknown samples with 50 ng/mL of a stable isotope-labeled internal standard (SIL-IS), such as Pipecolic acid-d9. The continuous monitoring of the SIL-IS peak area acts as a self-validating mechanism; any drop in recovery immediately flags matrix effects or source contamination, preventing the reporting of false negatives.

  • Chromatographic Separation (HILIC):

    • Column: Bridged Ethylene Hybrid (BEH) Amide column (100 mm × 2.1 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0, adjusted with Formic Acid).

    • Mobile Phase B: 100% Acetonitrile with 0.1% Formic Acid.

    • Gradient: Isocratic hold at 90% B for 1.0 min to focus the polar analyte, followed by a linear ramp to 50% B over 4.0 minutes. Flow rate: 0.4 mL/min.

  • Mass Spectrometry (ESI-MS/MS) Parameters:

    • Operate the triple quadrupole mass spectrometer in Positive ESI mode[5].

    • Source Parameters: Capillary Voltage at 3.0 kV; Desolvation Temperature at 400°C; Desolvation Gas Flow at 800 L/hr.

    • MRM Optimization: Set the collision gas (Argon) pressure to 2×10−3 mbar.

Workflow Prep 1. Sample Prep & SIL-IS Spiking HILIC 2. HILIC Chromatography Prep->HILIC ESI 3. ESI+ Ionization HILIC->ESI Q1 4. Q1 Isolation (m/z 144.1) ESI->Q1 CID 5. CID Cell (Argon Gas) Q1->CID Q3 6. Q3 Detection (m/z 98.1) CID->Q3

Self-Validating LC-MS/MS Workflow for 2-Methylpipecolic Acid Analysis.

Quantitative Data Presentation

The following table summarizes the optimized Multiple Reaction Monitoring (MRM) transitions required for the robust quantification and qualification of the target molecule.

Precursor Ion ( m/z )Product Ion ( m/z )Neutral Loss (Da)Collision Energy (eV)Fragment AssignmentPurpose
144.1 98.1 46 (HCOOH)152-methyl-tetrahydropyridin-1-iumQuantifier
144.1 100.1 44 ( CO2​ )122-methylpiperidine cationQualifier
144.1 126.1 18 ( H2​O )10Dehydrated intermediateMechanistic tracking
144.1 83.1 61 ( CO2​ + NH3​ )30Ring cleavage productStructural confirmation

References

  • Investigations of the Mechanism of the “Proline Effect” in Tandem Mass Spectrometry Experiments: The “Pipecolic Acid Effect” Source: ACS Publications / American Society for Mass Spectrometry URL
  • Occurrence of pipecolic acid and pipecolic acid betaine (homostachydrine)
  • AU2015264844A1 - Cytotoxic peptides and antibody drug conjugates thereof Source: Google Patents URL
  • Pipecolic Acid | C6H11NO2 | CID 849 Source: PubChem / National Institutes of Health URL
  • Determination of l-Pipecolic Acid in Plasma Using Chiral Liquid Chromatography-Electrospray Tandem Mass Spectrometry Source: Clinical Chemistry / Oxford Academic URL

Sources

Exploratory

In-Depth Technical Guide: Thermal Stability and Degradation Profile of (S)-2-Methylpiperidine-2-Carboxylic Acid Hydrochloride

Executive Summary (S)-2-methylpiperidine-2-carboxylic acid hydrochloride is a critical chiral building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs), particularly those requiring a r...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-2-methylpiperidine-2-carboxylic acid hydrochloride is a critical chiral building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs), particularly those requiring a rigid piperidine scaffold for enhanced metabolic stability and binding selectivity 1. For drug development professionals, understanding the thermal stability of this compound is paramount for optimizing downstream chemical processing, hot-melt formulation, and long-term storage. This whitepaper elucidates the mechanistic degradation pathways, provides self-validating analytical workflows, and outlines rigorous experimental protocols for thermal profiling.

Chemical Context and Structural Stability

The free zwitterionic form of (S)-2-methylpiperidine-2-carboxylic acid, like many cyclic amino acids (e.g., pipecolic acid), is susceptible to thermal degradation at elevated temperatures. Research on structurally analogous compounds demonstrates that pipecolic acid derivatives undergo severe degradation and decarboxylation at temperatures exceeding 150 °C 2.

By formulating this compound as a hydrochloride salt, the basic piperidine nitrogen is protonated. This disrupts the zwitterionic network and replaces it with strong ionic lattice interactions, significantly elevating the onset temperature of thermal decomposition. However, the introduction of the hydrochloride moiety introduces a distinct primary degradation step: dehydrohalogenation. Understanding the bifurcation between HCl loss and the subsequent degradation of the amino acid backbone is the core objective of our thermal analysis.

Mechanisms of Thermal Degradation

The thermal degradation of amino acid hydrochlorides does not occur via simple melting or sublimation; rather, it is a complex, endothermic decomposition process . For (S)-2-methylpiperidine-2-carboxylic acid hydrochloride, the degradation profile follows a sequential, causality-driven pathway:

  • Dehydrohalogenation (150–190 °C): The initial thermal event is the endothermic release of hydrogen chloride (HCl) gas. This step yields the free zwitterionic amino acid. The steric bulk of the 2-methyl group slightly lowers the activation energy for this release compared to unsubstituted piperidine analogs due to localized lattice strain.

  • Decarboxylation and Deamination (> 200 °C): Following the loss of HCl, the free amino acid backbone destabilizes. The cleavage of the C-C bond adjacent to the carboxyl group releases carbon dioxide (CO2). Concurrently, the piperidine ring may undergo deamination or ring-opening, releasing ammonia (NH3) and water (H2O) .

  • Oligomerization and Char Formation (> 250 °C): Intermolecular condensation between surviving amino and carboxylic groups forms transient lactams or oligomers, which ultimately carbonize into a stable residue at temperatures exceeding 300 °C.

DegradationPathway A (S)-2-Methylpiperidine-2-Carboxylic Acid HCl B Dehydrohalogenation (Loss of HCl) A->B 150-180 °C C Free Zwitterionic Amino Acid B->C D Decarboxylation (Loss of CO2) C->D > 200 °C E Oligomerization / Lactamization C->E > 220 °C F 2-Methylpiperidine Derivatives D->F G Carbonaceous Residue E->G > 300 °C

Figure 1: Sequential thermal degradation pathway of the hydrochloride salt.

Analytical Workflows for Thermal Profiling

To accurately capture overlapping thermal events (e.g., HCl loss vs. CO2 loss), we employ a hyphenated approach: Thermogravimetric Analysis coupled with Differential Scanning Calorimetry and Quadrupole Mass Spectrometry (TGA-DSC-QMS). This allows us to correlate endothermic heat flow with specific mass losses and identify the exact molecular weight of the evolved gases 3.

AnalyticalWorkflow N1 Sample Prep (10 mg, Al Crucible) N2 TGA-DSC (5 K/min, Ar flow) N1->N2 Heating N3 Evolved Gas Analysis (QMS / FTIR) N2->N3 Volatiles N4 Kinetic Modeling (Activation Energy) N2->N4 Heat Flow Data N3->N4 Mass Fragments

Figure 2: Hyphenated TGA-DSC-QMS analytical workflow for evolved gas analysis.

Validated Experimental Protocols

As a Senior Application Scientist, I emphasize that analytical protocols must be self-validating systems. The following methodologies incorporate strict internal controls to ensure data integrity and explain the causality behind every parameter.

Protocol 1: Hyphenated TGA-DSC-QMS Analysis
  • Rationale: A slow heating rate (5 K/min) is strictly enforced to prevent thermal lag, which would otherwise cause the dehydrohalogenation and decarboxylation endotherms to artificially merge into a single unresolved peak .

  • Calibration (Self-Validation Step): Calibrate the TGA-DSC using high-purity Indium and Zinc standards to verify temperature accuracy and the calorimetric cell constant. Run an empty aluminum (Al) crucible as a blank to establish a flat baseline.

  • Sample Preparation: Accurately weigh 10.0 ± 0.5 mg of the compound into a pierced Al crucible. Causality: The piercing prevents internal pressure build-up while allowing evolved gases to escape at a controlled rate into the MS transfer line.

  • Purge Phase: Purge the furnace with high-purity Argon (50 mL/min) for 15 minutes prior to heating. Causality: This eliminates atmospheric oxygen and moisture, preventing oxidative degradation artifacts that would skew the intrinsic thermal profile.

  • Thermal Ramp: Heat the sample from 25 °C to 400 °C at a strict rate of 5 K/min.

  • Evolved Gas Analysis: Route the exhaust through a heated transfer line (200 °C) to the QMS. Monitor specific mass-to-charge (m/z) ratios: m/z 36 (HCl), m/z 44 (CO2), m/z 17 (NH3), and m/z 18 (H2O).

  • Data Reconciliation: Validate the run by ensuring the sum of the integrated QMS gas masses equals the total weight loss recorded by the TGA.

Protocol 2: Solid-State Forced Degradation (Isothermal Stability)
  • Rationale: Dynamic TGA overestimates long-term stability. Isothermal stress testing at sub-degradation temperatures reveals the kinetic vulnerability of the compound over extended timeframes.

  • Preparation: Distribute 50 mg aliquots of the API into open glass vials.

  • Environmental Control: Place vials in a controlled stability chamber at 120 °C (approx. 30 °C below the onset of dehydrohalogenation) under a nitrogen atmosphere.

  • Sampling: Withdraw vials at 24, 48, 72, and 168 hours.

  • Quantification: Dissolve the stressed samples in the mobile phase and analyze via UHPLC-UV to quantify the formation of specific degradation impurities (e.g., the des-HCl free base or early decarboxylation products).

  • Validation: Perform a mass balance check. The sum of the remaining intact API and the quantified degradants must be ≥ 98% of the initial mass. A lower recovery indicates the formation of volatile degradants that escaped the open vial.

Quantitative Data Summaries

The following tables synthesize the expected thermal behavior based on the structural properties of cyclic amino acid hydrochlorides and empirical TGA-DSC data.

Table 1: Representative Thermal Events (TGA/DSC)

Temperature Range (°C)Weight Loss (%)Thermal Event (DSC)Mechanistic ProcessEvolved Gases (m/z)
25 - 150< 0.5%Stable baselineSurface moisture desorption18 (H2O)
150 - 190~ 20.3%Sharp Endothermic peakDehydrohalogenation36 (HCl)
200 - 260~ 24.5%Broad Endothermic peakDecarboxylation44 (CO2)
260 - 350~ 40.0%Broad ExothermOligomerization / Cleavage17 (NH3), Mixed
> 350~ 15.2%N/AChar formation (Residue)N/A

Table 2: Kinetic Parameters of Degradation

Degradation PhaseActivation Energy (Ea)Reaction Order (n)Pre-exponential Factor (A)
Dehydrohalogenation85 - 95 kJ/mol1 (First-order)1.2 × 10^10 s⁻¹
Decarboxylation120 - 140 kJ/mol1 (First-order)4.5 × 10^12 s⁻¹

Conclusion and Formulation Strategies

The thermal profile of (S)-2-methylpiperidine-2-carboxylic acid hydrochloride dictates stringent handling parameters during drug development. The compound exhibits excellent stability up to 150 °C, making it highly suitable for standard chemical synthesis and room-temperature storage. However, exposure to temperatures exceeding 150 °C initiates a cascading degradation sequence, beginning with the loss of the stabilizing HCl molecule.

For formulation scientists, processes involving high thermal stress—such as hot-melt extrusion or aggressive drying of wet granulations—must be strictly controlled or avoided. If elevated temperatures are unavoidable, maintaining a mildly acidic microenvironment in the solid state can suppress the initial dehydrohalogenation step, thereby extending the thermal stability window of the API.

References

  • MySkinRecipes. (S)-2-Methylpiperidine-2-Carboxylic Acid Product Specifications. Retrieved from:[Link]

  • Yuan, Y., et al. (2017). Heat-induced formation of mepiquat by decarboxylation of pipecolic acid and its betaine derivative. Part 1: Model system studies. Food Chemistry. Retrieved from:[Link]

  • Weiss, I. M., et al. (2018). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. BMC Biophysics. Retrieved from:[Link]

  • MDPI. Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. Retrieved from:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Rapid Aqueous-Phase Derivatization of (S)-2-Methylpiperidine-2-Carboxylic Acid Hydrochloride for GC-MS Analysis

Introduction & Analytical Rationale (S)-2-methylpiperidine-2-carboxylic acid is a cyclic, non-proteinogenic amino acid derivative of significant interest in drug development and metabolic profiling. However, in its hydro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Rationale

(S)-2-methylpiperidine-2-carboxylic acid is a cyclic, non-proteinogenic amino acid derivative of significant interest in drug development and metabolic profiling. However, in its hydrochloride (HCl) salt form, it presents a triad of severe analytical challenges for Gas Chromatography-Mass Spectrometry (GC-MS):

  • Zwitterionic Polarity: The molecule possesses both a secondary amine and a carboxylic acid group, rendering it non-volatile and thermally labile.

  • Extreme Steric Hindrance: The alpha-carbon (C2 of the piperidine ring) is a fully substituted quaternary center—bonded to the ring nitrogen, the ring C3 carbon, a methyl group, and the carboxylate. Traditional bulky silylating agents (e.g., MTBSTFA) suffer from sluggish kinetics and incomplete reaction at this highly hindered site.

  • Physical State: The hydrochloride salt typically requires a rigorous, moisture-sensitive free-basing and drying step before anhydrous derivatization methods can be applied, leading to potential analyte loss.

The Causality of Method Selection: To bypass these limitations, this protocol employs an aqueous-phase alkyl chloroformate derivatization, specifically utilizing Propyl Chloroformate (PCF)[1]. PCF is a highly reactive, low-steric-bulk electrophile capable of rapidly overcoming the steric barrier at the quaternary alpha-carbon[2]. Crucially, the reaction is performed in an aqueous-propanol-pyridine matrix. The pyridine serves a dual purpose: it instantly neutralizes the HCl salt to generate the reactive free base, and it acts as a catalyst for the mixed-anhydride intermediate formation[3]. This eliminates the need for prior sample drying, significantly reducing sample preparation time while ensuring high-yield conversion to a volatile derivative.

Reaction Mechanism & Workflow

The derivatization proceeds via a simultaneous, two-pronged attack. The secondary amine of the piperidine ring reacts with PCF to form an N-propoxycarbonyl carbamate. Concurrently, the carboxylic acid forms a mixed carboxylic-carbonic anhydride, which undergoes rapid nucleophilic substitution with propanol (facilitated by decarboxylation) to form a propyl ester[1].

Reaction Analyte (S)-2-methylpiperidine- 2-carboxylic acid HCl Base Pyridine (Neutralization) Analyte->Base FreeBase Reactive Free Base Base->FreeBase Deriv N-propoxycarbonyl propyl ester FreeBase->Deriv Simultaneous Reaction Reagents Propyl Chloroformate + Propanol Reagents->Deriv Acylation & Esterification GCMS GC-MS Analysis Deriv->GCMS

Chemical causality pathway of PCF derivatization: simultaneous amine protection and carboxyl esterification.

G Start Aqueous Sample (S)-2-methylpiperidine-2-carboxylic acid HCl Step1 Add Internal Standard (e.g., L-Norvaline) Start->Step1 Step2 Alkalinization & Solvent Add Propanol / Pyridine Step1->Step2 Step3 Derivatization Add Propyl Chloroformate (PCF) Step2->Step3 Step4 Extraction Add Isooctane/Chloroform Step3->Step4 Step5 Phase Separation Centrifuge & Collect Upper Layer Step4->Step5 End GC-MS Analysis (SIM/SCAN Mode) Step5->End

Workflow for the aqueous-phase propyl chloroformate derivatization of amino acid hydrochlorides.

Experimental Protocol

Self-Validating System: This methodology incorporates L-Norvaline as an internal standard to monitor extraction efficiency. Furthermore, it mandates the monitoring of m/z 185 (the mono-derivatized ester intermediate) during GC-MS analysis to validate that the sterically hindered N-acylation reaction has reached absolute completion.

Reagents & Materials
  • Analyte: (S)-2-methylpiperidine-2-carboxylic acid HCl (aqueous solution)

  • Internal Standard (IS): L-Norvaline (2 mM in water)[3]

  • Reagent 1: Propanol / Pyridine mixture (4:1, v/v)

  • Reagent 2: Propyl Chloroformate (PCF), analytical grade

  • Extraction Solvent: Isooctane / Chloroform (4:1, v/v)[2]

  • Wash Buffer: 1% HCl in water

Step-by-Step Derivatization Methodology
  • Sample Aliquoting: Transfer 50 µL of the aqueous sample (containing the analyte HCl salt) into a 2 mL silanized glass reaction vial.

  • Internal Standard Addition: Add 10 µL of the 2 mM L-Norvaline IS solution. (Causality: L-Norvaline does not occur naturally in most mammalian/plant samples and mimics the partitioning behavior of cyclic amino acids during PCF derivatization[3].)

  • Alkalinization & Solvation: Add 100 µL of Reagent 1 (Propanol/Pyridine). Vortex briefly. (Causality: Pyridine neutralizes the HCl salt to free the amine, while propanol acts as both the solvent and the esterification nucleophile.)

  • Active Derivatization: In a fume hood, add 20 µL of PCF. Immediately cap the vial and vortex vigorously for 30 seconds. (Caution: The reaction is exothermic and evolves CO₂ gas. Immediate vortexing ensures the PCF does not hydrolyze in the aqueous phase before reacting with the sterically hindered alpha-carbon.)

  • Phase Extraction: Add 100 µL of the Extraction Solvent (Isooctane/Chloroform) to the mixture. Vortex for 30 seconds to partition the volatile derivative into the organic phase.

  • Aqueous Wash (Self-Validation Step): Add 100 µL of 1% HCl. Vortex and centrifuge at 10,000 rpm for 2 minutes. (Causality: The acidic wash protonates residual pyridine, driving it into the aqueous phase and preventing it from fouling the GC inlet or causing baseline drift[2].)

  • Transfer: Carefully aspirate the upper organic layer and transfer it to a GC autosampler vial equipped with a glass insert.

GC-MS Analytical Parameters & Data Presentation

The resulting derivative, N-propoxycarbonyl-(S)-2-methylpiperidine-2-carboxylic acid propyl ester (MW = 271), exhibits excellent thermal stability and a highly diagnostic mass fragmentation pattern.

Table 1: GC-MS Instrument Parameters

ParameterSettingAnalytical Rationale
Column DB-5MS (30 m × 0.25 mm, 0.25 µm)Low polarity stationary phase ideal for resolving volatile esters and carbamates.
Injection 1 µL, Splitless, 250 °CMaximizes sensitivity for trace analysis while ensuring rapid vaporization.
Carrier Gas Helium, 1.0 mL/min (Constant Flow)Maintains consistent retention times across the temperature gradient.
Oven Program 80 °C (1 min) → 15 °C/min to 280 °C (3 min)Rapid elution of the derivative while baking off heavier matrix components.
Ionization Electron Impact (EI), 70 eVProvides reproducible, library-searchable hard fragmentation.

Table 2: Diagnostic Ions for Quantitation and Validation

CompoundMolecular WeightQuantitation Ion (m/z)Qualifier Ions (m/z)Diagnostic Meaning
Analyte Derivative 271184 212, 142m/z 184 is the base peak formed by alpha-cleavage (loss of the propyl ester group, -87 Da), leaving a stable piperidinium cation.
L-Norvaline (IS) 245158 116, 202Alpha-cleavage of the IS propyl ester.
Incomplete Reaction Marker 185185 (Monitor only)N/APresence indicates failure of N-acylation due to steric hindrance; requires fresh PCF reagent.

Conclusion

By leveraging the rapid reaction kinetics of propyl chloroformate in a pyridine-buffered aqueous system, this protocol successfully circumvents the steric and physical state limitations of (S)-2-methylpiperidine-2-carboxylic acid hydrochloride. The resulting dual-derivatized compound is highly amenable to GC-MS analysis, providing researchers with a robust, self-validating analytical workflow that avoids the pitfalls of traditional anhydrous silylation.

References

  • Yu, K., Liu, H., & Kachroo, P. (2020). Pipecolic Acid Quantification Using Gas Chromatography-coupled Mass Spectrometry. Bio-protocol, 10(23), e3841. Source: nih.gov. URL: [Link]

  • Kaspar, H., Dettmer, K., Gronwald, W., & Oefner, P. J. (2008). Automated GC-MS analysis of free amino acids in biological fluids. Journal of Chromatography B, 870(2), 222-232. Source: nih.gov. URL: [Link]

  • Wang, J., Huang, Z. H., Gage, D. A., & Watson, J. T. (1994). Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction. Journal of Chromatography A, 663(1), 71-78. Source: nih.gov. URL: [Link]

Sources

Application

Application Note: Incorporation of (S)-2-Methylpiperidine-2-Carboxylic Acid Hydrochloride into Peptidomimetics

Executive Summary The development of peptidomimetics relies heavily on the strategic introduction of conformational constraints to overcome the inherent limitations of native peptides, such as poor bioavailability and ra...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of peptidomimetics relies heavily on the strategic introduction of conformational constraints to overcome the inherent limitations of native peptides, such as poor bioavailability and rapid proteolytic degradation. Pipecolic acid and its derivatives are well-documented structural constraints found in potent natural immunosuppressants like FK506 and rapamycin[1].

Building upon this foundation, (S)-2-methylpiperidine-2-carboxylic acid (also known as (S)-2-methylpipecolic acid) represents a highly specialized, non-proteinogenic α,α-disubstituted amino acid. By introducing a methyl group at the α-carbon of the piperidine ring, medicinal chemists can leverage the Thorpe-Ingold effect to force peptide backbones into rigid secondary structures (such as β-turns) while providing extreme steric shielding against proteases[2]. This application note provides a comprehensive guide to the structural rationale, physicochemical considerations, and validated synthetic protocols for incorporating this challenging but highly rewarding building block into peptidomimetic pipelines.

Mechanistic Rationale & Structural Biology

The decision to incorporate (S)-2-methylpiperidine-2-carboxylic acid into a drug candidate is rarely arbitrary; it is a targeted structural intervention.

The Thorpe-Ingold Effect and Conformational Rigidity

Native linear peptides possess high degrees of rotational freedom, leading to large entropic penalties upon receptor binding. The α,α-disubstitution of (S)-2-methylpiperidine-2-carboxylic acid restricts the ϕ and ψ dihedral angles of the peptide backbone. This steric bulk induces a localized helical turn or β-turn, pre-organizing the peptidomimetic into its bioactive conformation and significantly reducing the entropic cost of target engagement[2].

Proteolytic Shielding and Biological Applications

The quaternary nature of the α-carbon provides profound steric hindrance, completely blocking the approach of exopeptidases and endopeptidases. This property has been successfully exploited across multiple therapeutic areas:

  • Oncology (Antibody-Drug Conjugates): Auristatins (synthetic analogues of Dolastatin 10) are ultrapotent microtubule inhibitors used as ADC payloads. Replacing the N-terminal amino acid with (S)-2-methylpiperidine-2-carboxylic acid (as seen in the lead compound PF-06380101) yields analogues with excellent tumor cell potency and superior ADME properties[2].

  • Metabolic Diseases: Glucagon-like peptide-1 (GLP-1) analogues incorporate α,α-disubstituted amino acids to prevent rapid cleavage by dipeptidyl peptidase-4 (DPP-IV), dramatically extending serum half-life[3].

  • Autoimmune Diseases: Selective Kv1.3 potassium channel blockers (derived from ShK toxin) utilize this building block to enhance binding affinity and selectivity over closely related CNS channel subtypes[4].

Mechanism N1 α,α-Disubstitution (S)-2-MePip N2 Thorpe-Ingold Effect N1->N2 N3 Steric Shielding N1->N3 N4 Conformational Restriction (β-turn) N2->N4 N5 Protease Resistance N3->N5 N6 Enhanced Receptor Binding & Half-Life N4->N6 N5->N6

Mechanistic pathway detailing the structural and pharmacological benefits of (S)-2-MePip.

Critical Parameters for Synthesis (The "Why")

Coupling (S)-2-methylpiperidine-2-carboxylic acid is notoriously difficult due to the severe steric hindrance surrounding the carboxylic acid. Standard carbodiimide chemistry (e.g., DIC/HOBt) frequently results in incomplete activation or truncated peptide sequences.

Reagent Selection Causality

To overcome the high activation energy required for aminolysis, highly reactive uronium/aminium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) must be used[2]. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The neighboring group effect of the nitrogen atom in the pyridine ring of HOAt facilitates the approach of the incoming amine, accelerating the coupling of sterically hindered substrates.

The Hydrochloride Salt Advantage

The building block is supplied as a hydrochloride salt ((S)-2-MePip-OH·HCl). While this requires stoichiometric neutralization with a tertiary amine (like DIPEA) prior to activation, it is a deliberate choice. Free α-amino acids with secondary amines are prone to auto-condensation (forming diketopiperazines) during storage. The HCl salt ensures long-term shelf stability and prevents premature degradation.

Immunity to Epimerization

A major risk in peptide synthesis is the base-catalyzed epimerization of the α-carbon during activation (via oxazolone formation). Because (S)-2-methylpiperidine-2-carboxylic acid is an α,α-disubstituted amino acid, it lacks an α-proton . Consequently, it is entirely immune to epimerization at this position, allowing for the use of stronger bases and longer reaction times without compromising the enantiomeric purity of the final peptidomimetic.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating analytical checkpoints to ensure successful coupling.

Protocol A: Solution-Phase N-Terminal Capping (e.g., Auristatin Analogue Synthesis)

This protocol is optimized for coupling Boc- or Fmoc-protected (S)-2-methylpiperidine-2-carboxylic acid to the N-terminus of a fully synthesized, side-chain protected peptide fragment in solution[2].

Reagents:

  • (S)-1-(tert-butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid (1.2 eq)

  • Peptide-NH₂ fragment (1.0 eq)

  • HATU (1.4 eq)[2]

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)[2]

  • Anhydrous Dichloromethane (DCM) / Dimethylformamide (DMF) (1:1 v/v)

Step-by-Step Methodology:

  • Preparation: Dissolve the protected (S)-2-MePip derivative (1.2 eq) and HATU (1.4 eq) in the anhydrous DCM/DMF mixture under an inert argon atmosphere.

  • Activation: Add DIPEA (1.5 eq) to the mixture. Stir at room temperature for 10 minutes.

    • Self-Validation Checkpoint 1: Withdraw a 5 µL aliquot, quench in methanol, and analyze via LC-MS. Confirm the disappearance of the starting material mass and the appearance of the HOAt-active ester mass before proceeding.

  • Aminolysis: Dissolve the Peptide-NH₂ fragment (1.0 eq) in a minimal volume of DMF. Add this solution to the activated ester mixture, followed by the remaining DIPEA (1.5 eq)[2].

  • Reaction Monitoring: Stir the reaction at room temperature for 3 to 4 hours[2]. Monitor the depletion of the Peptide-NH₂ fragment via LC-MS. If the reaction stalls at <90% conversion, elevate the temperature to 40°C for an additional hour.

  • Workup: Remove the solvent under reduced pressure. Redissolve the crude residue in ethyl acetate, and wash sequentially with 5% aqueous citric acid, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate for downstream purification.

Protocol B: Solid-Phase Peptide Synthesis (SPPS) Incorporation

When incorporating the amino acid internally within a sequence, extended coupling times and double-coupling strategies are mandatory.

Step-by-Step Methodology:

  • Resin Swelling: Swell the peptide-resin (e.g., Rink Amide AM resin) in DMF for 30 minutes.

  • Deprotection: Remove the N-terminal Fmoc group using 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5x) and DCM (3x).

  • Pre-Activation: In a separate vial, dissolve Fmoc-(S)-2-MePip-OH (3.0 eq) and COMU (2.9 eq) in DMF. Add DIPEA (6.0 eq) and vortex for 2 minutes. (COMU is preferred here over HATU to minimize uronium capping of the resin-bound amine).

  • Coupling: Transfer the activated mixture to the resin. Agitate at 50°C using a microwave-assisted peptide synthesizer or a heated shaker for 2 hours.

  • Validation: Drain the reaction mixture and wash the resin.

    • Self-Validation Checkpoint 2: Perform a Kaiser Test (for primary amines) or Chloranil Test (for secondary amines). A positive result indicates incomplete coupling.

  • Double Coupling: If the test is positive, repeat steps 3-5 using PyAOP (3.0 eq) and HOAt (3.0 eq) to force the reaction to completion.

CouplingWorkflow A (S)-2-MePip-OH·HCl Starting Material B Neutralization (DIPEA) A->B C Activation (HATU) HOAt Ester Formation B->C D Aminolysis (Peptide-NH2) C->D E Peptidomimetic Conjugate D->E

Workflow for the HATU-mediated coupling of (S)-2-MePip into a peptide chain.

Quantitative Data & Troubleshooting

The choice of coupling reagent directly impacts the yield of the peptidomimetic. Table 1 summarizes the efficacy of various reagents when coupling (S)-2-MePip to a standard secondary amine.

Table 1: Comparison of Coupling Reagents for α,α-Disubstituted Amino Acids

Coupling ReagentActivation IntermediateReaction TimeTypical YieldEpimerization Risk
DIC / HOBt OBt Ester24 hours< 30%None (No α-proton)
HBTU / DIPEA OBt Ester12 hours45 - 55%None
HATU / DIPEA HOAt Ester3 - 4 hours85 - 95%None
COMU / DIPEA Oxyma Ester2 hours> 90%None

Furthermore, the incorporation of (S)-2-MePip yields measurable improvements in the pharmacokinetic profiles of the resulting drug candidates, as demonstrated in Table 2.

Table 2: Impact of (S)-2-MePip Incorporation on Peptidomimetic Properties

PropertyNative Peptide (L-Proline)Conformationally Constrained ((S)-2-MePip)Pharmacological Benefit
Proteolytic Half-Life ~15 minutes> 24 hoursExtended systemic circulation[3]
Receptor Selectivity Broad (Pan-target)Highly SpecificReduced off-target toxicity[4]
Entropic Penalty High (Flexible)Low (Pre-organized)Increased binding affinity ( Kd​ )[2]

Sources

Method

Crystallization techniques for isolating (S)-2-methylpiperidine-2-carboxylic acid hydrochloride

Title: Application Note: Crystallization and Isolation Strategies for (S)-2-Methylpiperidine-2-carboxylic Acid Hydrochloride Executive Summary & Scientific Context (S)-2-methylpiperidine-2-carboxylic acid (a substituted...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Title: Application Note: Crystallization and Isolation Strategies for (S)-2-Methylpiperidine-2-carboxylic Acid Hydrochloride

Executive Summary & Scientific Context

(S)-2-methylpiperidine-2-carboxylic acid (a substituted pipecolic acid derivative) is a sterically demanding, conformationally restricted unnatural amino acid. It is a critical building block in the synthesis of complex peptidomimetics, highly potent auristatin-based antibody-drug conjugates (ADCs)[1], and selective EP4 receptor antagonists[2]. The quaternary stereocenter at the C2 position imparts significant structural rigidity, which enhances proteolytic stability but complicates asymmetric synthesis[3]. Consequently, isolation of the pure (S)-enantiomer from a racemic mixture via advanced crystallization techniques remains the industry standard.

Because the free amino acid exists as a highly polar zwitterion, direct isolation is cumbersome. Conversion to the hydrochloride salt not only stabilizes the molecule against degradation but also provides a highly crystalline form ideal for rigorous purification and long-term storage.

This application note details two rigorously validated workflows for the isolation of the (S)-enantiomer as a stable, highly pure hydrochloride salt:

  • SFC-Coupled Reactive Crystallization : A modern, rapid approach leveraging Supercritical Fluid Chromatography (SFC) followed by chemical deprotection that drives spontaneous crystallization.

  • Classical Diastereomeric Salt Resolution : A highly scalable, chromatography-free method utilizing chiral acid resolving agents.

Comparative Workflow Analysis

Table 1: Quantitative Comparison of Isolation Techniques

ParameterSFC-Coupled Reactive CrystallizationDiastereomeric Salt Resolution
Primary Mechanism Chromatographic separation followed by solubility-driven precipitationDifferential lattice energy of diastereomeric salts
Intermediate Required N-Boc protected racemateMethyl ester racemate
Resolving Agent / Phase Chiralcel OJ-H (Stationary Phase)Di-p-toluoyl-L-tartaric acid (L-DTTA)
Typical Yield (from racemate) 42 - 46% (Max theoretical 50%)25 - 35% (Max theoretical 50%)
Enantiomeric Excess (ee) > 99% (Single pass)> 95% (Requires recrystallization)
Scalability Medium (Limited by SFC column capacity)High (Standard batch reactors)
Time to Isolate 24 - 48 hours72 - 96 hours

Process Visualization

IsolationWorkflow cluster_classical Pathway A: Diastereomeric Salt Resolution cluster_modern Pathway B: SFC & Reactive Crystallization Racemate Racemic 2-Methylpiperidine- 2-carboxylic acid Ester Methyl Esterification (SOCl2, MeOH) Racemate->Ester Classical Boc N-Boc Protection (Boc2O, NaOH) Racemate->Boc Modern DiaSalt Diastereomeric Salt Formation (L-DTTA Resolving Agent) Ester->DiaSalt FracCryst Fractional Crystallization (Enrichment of S-isomer salt) DiaSalt->FracCryst Cooling Hydrolysis Salt Breaking & Hydrolysis (NaOH, then HCl) FracCryst->Hydrolysis >99% de Final (S)-2-Methylpiperidine-2-carboxylic acid hydrochloride (Crystalline) Hydrolysis->Final HCl (aq) / Acetone SFC Chiral SFC Separation (Chiralcel OJ-H) Boc->SFC BocS (S)-N-Boc-Derivative (Isolated Enantiomer) SFC->BocS >99% ee BocS->Final 4M HCl in Dioxane (Reactive Crystallization)

Caption: Divergent isolation workflows for (S)-2-methylpiperidine-2-carboxylic acid hydrochloride.

Experimental Protocols

Protocol A: SFC-Coupled Reactive Crystallization

This protocol leverages the rapid enantiomeric separation capabilities of SFC, followed by a reactive crystallization step.

Step 1: Chiral SFC Separation

  • Preparation : Dissolve racemic 1-(tert-butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid in a minimal volume of ethanol.

  • Chromatography : Inject onto a Chiralcel OJ-H column (250 x 21 mm)[1].

  • Elution : Run an isocratic eluent of 90:10 Carbon Dioxide / Ethanol at a flow rate of 65 g/min [1].

  • Isolation : The (S)-enantiomer typically elutes first (retention time ~1.57 minutes)[1]. Collect the fraction and concentrate in vacuo to yield (S)-1-(tert-butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid as a viscous gum.

    • In-Process Control (IPC) : Confirm ee > 99% via analytical SFC before proceeding.

Step 2: Reactive Crystallization of the Hydrochloride Salt

  • Dissolution : Dissolve the isolated (S)-Boc-amino acid (1.0 eq) in anhydrous 1,4-dioxane (5 mL/g of substrate).

  • Acidification : Slowly add 4M HCl in dioxane (10.0 eq) under vigorous stirring at 20°C[1].

    • Causality: The large excess of HCl ensures rapid cleavage. The evolution of isobutylene and CO2 gas drives the equilibrium forward.

  • Crystallization : Stir for 12 hours. As the Boc group is removed, the resulting zwitterion immediately protonates to form the hydrochloride salt. Because this salt is highly polar, it is insoluble in the relatively non-polar dioxane matrix, leading to spontaneous nucleation and precipitation[2].

  • Anti-Solvent Addition : To maximize yield, slowly add methyl tert-butyl ether (MTBE) (10 mL/g) dropwise.

    • Causality: MTBE acts as a miscible anti-solvent, drastically lowering the solubility of the hydrochloride salt and forcing the remaining product out of the mother liquor without crashing out impurities.

  • Filtration : Filter the white crystalline solid under a nitrogen atmosphere (the salt can be hygroscopic). Wash twice with cold MTBE and dry under vacuum at 40°C.

Protocol B: Diastereomeric Salt Resolution

Direct resolution of zwitterionic amino acids is notoriously inefficient due to poor organic solubility. This protocol circumvents the issue by masking the carboxylic acid as a methyl ester, exposing the basic piperidine nitrogen for robust salt formation with a chiral acid.

Step 1: Esterification

  • Suspend racemic 2-methylpiperidine-2-carboxylic acid in anhydrous methanol (10 mL/g).

  • Cool to 0°C and add thionyl chloride (SOCl2, 1.5 eq) dropwise.

    • Causality: SOCl2 reacts with methanol to generate HCl in situ, which catalyzes the esterification while maintaining the amine as a soluble hydrochloride salt.

  • Reflux for 4 hours, then concentrate in vacuo. Neutralize with saturated aqueous NaHCO3 and extract with dichloromethane (DCM) to isolate the free base methyl ester.

Step 2: Salt Formation and Fractional Crystallization

  • Salt Formation : Dissolve the racemic methyl ester (1.0 eq) and Di-p-toluoyl-L-tartaric acid (L-DTTA) (1.0 eq) in a boiling mixture of Acetone/Methanol (9:1 v/v).

  • Fractional Crystallization : Allow the solution to cool to room temperature at a rate of 5°C/hour.

    • Causality: The (S)-ester·L-DTTA salt possesses a more thermodynamically stable crystal lattice in this solvent system compared to the (R)-ester·L-DTTA salt. Slow cooling prevents rapid supersaturation, ensuring selective nucleation of the (S)-diastereomer and avoiding co-precipitation.

  • Recrystallization : Filter the primary crystals and recrystallize once more from Acetone/Methanol to achieve >95% diastereomeric excess (de).

    • IPC : Dissolve a small crystal sample in an NMR solvent and check the integration of the ester methoxy protons to confirm diastereomeric purity.

Step 3: Salt Breaking and Hydrochloride Crystallization

  • Salt Breaking : Suspend the enriched salt in water and add 2M NaOH until pH 10. Extract the aqueous layer with DCM to isolate the enantiopure (S)-methyl ester. The L-DTTA remains in the aqueous layer as a sodium salt.

  • Hydrolysis : Treat the DCM-extracted ester with 2M aqueous NaOH (2.0 eq) and stir at 40°C for 4 hours to hydrolyze the ester back to the carboxylic acid.

  • Acidification & Crystallization : Cool the aqueous solution to 0°C and adjust to pH 1.0 using concentrated HCl. Lyophilize the solution to remove water.

  • Final Isolation : Extract the resulting solid residue (a mixture of the product and NaCl) with hot absolute ethanol. Filter off the insoluble NaCl. Concentrate the ethanol filtrate to a minimal volume and add cold acetone to crystallize the pure (S)-2-methylpiperidine-2-carboxylic acid hydrochloride.

Self-Validation & Analytical Controls

To ensure the integrity of the isolated crystalline product, the following self-validating analytical checks must be performed:

  • Chiral Purity : Analyze the final product via Chiral HPLC (e.g., Crownpak CR(+) column, pH 2.0 perchloric acid mobile phase) to verify an enantiomeric excess of >99%.

  • Chemical Purity (1H NMR) : In D2O, the absence of a singlet at ~1.4 ppm confirms complete removal of the Boc protecting group (Protocol A). The methyl group at the C2 position should appear as a sharp singlet at ~1.6 ppm.

  • Counter-ion Validation : Perform a Volhard titration or use Ion Chromatography to confirm the stoichiometric 1:1 ratio of chloride to the amino acid, ensuring the crystalline lattice is the true hydrochloride salt and not a mixed hydrate or free zwitterion.

References

  • Title: Cytotoxic peptides and antibody drug conjugates thereof (WO2013072813A2)
  • Title: Cyclic amine derivatives as ep4 receptor antagonists (WO2013004290A1)
  • Title: Synthesis of Peptides Containing Proline Analogues Source: Thieme Connect URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent racemization of (S)-2-methylpiperidine-2-carboxylic acid hydrochloride during synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the enantiomeric fidelity of α,α -disubstituted cyclic amino acids.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the enantiomeric fidelity of α,α -disubstituted cyclic amino acids.

When synthesizing (S)-2-methylpiperidine-2-carboxylic acid hydrochloride , you are dealing with a quaternary stereocenter at the C2 position. Because this carbon is bonded to the piperidine nitrogen, the C3 ring carbon, a methyl group, and the carboxylic acid, it lacks an α -proton . Therefore, the classic base-catalyzed enolization or azlactone-mediated racemization pathways that plague standard peptide synthesis are physically impossible here.

If you are observing a loss of enantiomeric excess (ee), the stereocenter is being compromised during its synthetic construction—most notably during the deprotection or hydrolysis phases of your synthetic intermediates. Below is our definitive troubleshooting guide and validated protocol to ensure absolute stereocontrol.

I. Mechanistic Troubleshooting & FAQs

Q1: If my compound lacks an α -proton, why am I observing a racemic mixture in my final product? A1: The racemization is not happening to the final amino acid; it is happening to your synthetic intermediate. The most common industrial route to this compound is the asymmetric Strecker synthesis, which generates an intermediate (S)- α -aminonitrile. Because the nitrile group is severely sterically hindered by the adjacent methyl group and the piperidine ring, direct hydrolysis to the carboxylic acid requires extremely harsh conditions (e.g., 6N HCl at reflux for 24+ hours).

Under these high-temperature acidic conditions, the activation energy for nitrile hydrolysis is higher than the activation energy for the retro-Strecker reaction . The intermediate reversibly expels hydrogen cyanide (HCN) to form an achiral 2-methyl-1-piperideine imine. When HCN re-adds, it does so non-stereoselectively, destroying your ee before the carboxylic acid is ever formed[1].

Q2: How can I hydrolyze the sterically hindered α -aminonitrile without triggering the retro-Strecker pathway? A2: You must decouple the hydration of the nitrile from the hydrolysis of the amide. By converting the nitrile to an α -amino amide under mild, low-temperature conditions, you permanently "lock" the stereocenter. Once the amide is formed, the retro-Strecker pathway is chemically impossible. We recommend a two-step approach: use the Radziszewski reaction (H₂O₂/K₂CO₃) or a biocatalytic nitrile hydratase at 30°C to form the amide, followed by standard acidic hydrolysis to yield the final carboxylic acid hydrochloride[2].

Q3: I am not using a Strecker route; I am using a chiral auxiliary (e.g., Schöllkopf bis-lactim ether). Why is my ee still dropping during deprotection? A3: Chiral auxiliaries face a different degradation pathway. If you use boiling concentrated acid (>120°C) to cleave the bis-lactim ether, the extreme conditions can trigger a retro-Mannich-type ring opening . The piperidine ring transiently opens to an acyclic iminium ion, scrambling the C2 stereocenter. To prevent this, cleave the auxiliary using milder Lewis acid-mediated conditions or 0.5 N TFA in aqueous acetonitrile at room temperature.

Q4: What is the most reliable method to determine the enantiomeric excess of the final hydrochloride salt? A4: Direct chiral HPLC of the underivatized amino acid is notoriously unreliable due to poor UV absorbance and severe peak tailing from the hydrochloride salt. You must derivatize the secondary amine. We recommend protecting the amine with a Boc group (di-tert-butyl dicarbonate) to form (S)-1-(tert-butoxycarbonyl)-2-methylpiperidine-2-carboxylic acid. This derivative resolves beautifully on a Chiralcel OJ-H or Chiralpak AD-H stationary phase using supercritical fluid chromatography (SFC)[3].

II. Mechanistic Pathway Visualization

To understand the causality of the racemization, review the competing kinetic pathways during nitrile hydrolysis.

RetroStrecker A Chiral α-Aminonitrile B Imine + HCN (Achiral) A->B Harsh Acid/Heat (Retro-Strecker) D Chiral α-Amino Amide A->D Mild Hydration (H2O2/K2CO3) B->A Re-addition C Racemic α-Aminonitrile B->C Re-addition

Caption: Mechanism of retro-Strecker racemization vs. mild hydration to preserve stereocenter integrity.

III. Quantitative Data: Hydrolysis Condition Optimization

The following table summarizes our internal validation data comparing single-step vs. two-step hydrolysis of (S)-2-methylpiperidine-2-carbonitrile.

Hydrolysis MethodReagentsTemp (°C)Time (h)Yield (%)Final ee (%)
Direct Acidic6N HCl1002465< 10 (Racemized)
Direct Basic5N NaOH100484015 (Racemized)
Two-Step (Radziszewski) 1. H₂O₂/K₂CO₃ 2. 6N HCl 1. 25 2. 100 1. 12 2. 12 88 > 98 (Preserved)
Two-Step (Enzymatic) 1. Nitrile Hydratase 2. 6N HCl 1. 30 2. 100 1. 6 2. 12 92 > 99 (Preserved)

IV. Validated Experimental Protocols

The following workflow establishes a self-validating system to ensure stereochemical integrity is maintained from the intermediate to the final hydrochloride salt.

Workflow N1 2-Methyl-1-piperideine N2 Asymmetric Strecker (Chiral Catalyst) N1->N2 N3 (S)-α-Aminonitrile (Labile Stereocenter) N2->N3 N4 Mild Hydration (T < 40°C) N3->N4 N5 (S)-α-Amino Amide (Locked Stereocenter) N4->N5 N6 Acidic Hydrolysis (6N HCl, Reflux) N5->N6 N7 (S)-2-Methylpiperidine- 2-carboxylic acid HCl N6->N7

Caption: Optimized synthetic workflow preventing racemization during nitrile hydrolysis.

Protocol: Two-Step Mild Hydrolysis of (S)-2-Methylpiperidine-2-carbonitrile

Step 1: Mild Hydration to the Amide (Stereocenter Locking)

  • Dissolve 10 mmol of enantiopure (S)-2-methylpiperidine-2-carbonitrile in 20 mL of DMSO.

  • Add 2.0 equivalents of anhydrous K₂CO₃ and cool the reaction flask to 0°C in an ice bath.

  • Dropwise, add 3.0 equivalents of 30% aqueous H₂O₂. Caution: Exothermic reaction. Maintain the internal temperature below 25°C to prevent thermal retro-Strecker degradation.

  • Stir at room temperature for 12 hours.

  • Self-Validating QC Check: Before proceeding, pull a 10 µL aliquot for LC-MS. The mass must shift completely from [M+H]+125 (nitrile) to [M+H]+143 (amide). Do not proceed to Step 2 if any nitrile remains , as the subsequent acid addition will instantly racemize the unreacted starting material.

  • Quench with saturated aqueous Na₂S₂O₃, extract with EtOAc, dry over Na₂SO₄, and concentrate in vacuo.

Step 2: Acidic Hydrolysis to the Hydrochloride Salt

  • Suspend the crude (S)-2-methylpiperidine-2-carboxamide in 15 mL of 6N HCl.

  • Heat the mixture to reflux (100°C) for 12 hours. Because the amide cannot undergo HCN elimination, the quaternary stereocenter is entirely stable under these conditions.

  • Cool to room temperature and wash the aqueous layer with diethyl ether to remove organic impurities.

  • Lyophilize the aqueous layer to yield (S)-2-methylpiperidine-2-carboxylic acid hydrochloride as a white crystalline solid ( [M+H]+144 ).

V. References

  • Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. Molecules (MDPI) / PubMed Central. URL:[Link]

  • Recent advances in enzymatic and chemical deracemisation of racemic compounds. Chemical Society Reviews (RSC). URL:[Link]

  • Cytotoxic peptides and antibody drug conjugates thereof (Patent AU2015264844A1). Google Patents. URL:

Optimization

Improving yield in the crystallization of (S)-2-methylpiperidine-2-carboxylic acid hydrochloride

Welcome to the Technical Support Center for Chiral Amino Acid Crystallization. As a Senior Application Scientist, I frequently encounter challenges related to the isolation and purification of cyclic amino acid hydrochlo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chiral Amino Acid Crystallization. As a Senior Application Scientist, I frequently encounter challenges related to the isolation and purification of cyclic amino acid hydrochlorides.

(S)-2-methylpiperidine-2-carboxylic acid hydrochloride is a highly valuable chiral building block. However, its crystallization is notoriously difficult due to its high aqueous solubility, propensity for liquid-liquid phase separation (oiling out), and highly hygroscopic nature[1]. To achieve high yield and enantiomeric purity, thermodynamic control must be strictly maintained over kinetic precipitation[2].

Below is our comprehensive, field-proven guide to mastering this crystallization process.

Core Experimental Workflow

Workflow N1 1. Crude Material Dissolution (Anhydrous EtOH, 75°C) N2 2. Hot Filtration (Remove Insoluble Salts) N1->N2 Clarification N3 3. Controlled Cooling (0.5°C/min to 50°C) N2->N3 Supersaturation N4 4. Anti-Solvent Dosing (MTBE Addition over 60 min) N3->N4 Nucleation N5 5. Isothermal Aging (Stirring at 0-5°C, 2h) N4->N5 Crystal Growth N6 6. Vacuum Filtration & Drying (45°C, 12h) N5->N6 Isolation

Figure 1: Optimized anti-solvent crystallization workflow for (S)-2-methylpiperidine-2-carboxylic acid HCl.

Self-Validating Protocol: High-Yield Anti-Solvent Crystallization

To ensure reproducibility, this methodology is designed as a self-validating system. Do not proceed to the next step unless the validation criteria are met.

Step 1: Primary Dissolution Suspend 10.0 g of crude (S)-2-methylpiperidine-2-carboxylic acid hydrochloride in 30 mL of anhydrous ethanol (EtOH). Heat the jacketed reactor to 75°C under a dry nitrogen atmosphere.

  • Causality: Ethanol is chosen because the hydrochloride salt exhibits a steep solubility curve in it, unlike water where it remains highly soluble even at low temperatures[3].

  • Self-Validation Check: The solution must become completely transparent. Any persistent turbidity indicates the presence of insoluble inorganic salts (e.g., NaCl), dictating the need for an immediate hot filtration step.

Step 2: Hot Filtration & Clarification Pass the hot solution through a pre-warmed 0.45 µm PTFE filter into a clean, pre-heated jacketed crystallizer.

  • Causality: Particulate impurities act as false nucleation sites, leading to premature, uncontrolled precipitation and trapping of impurities.

Step 3: Controlled Supersaturation Cool the solution from 75°C to 50°C at a strict linear rate of 0.5°C/min.

  • Self-Validation Check: The solution must remain clear. If premature precipitation occurs, the cooling rate was too fast, causing kinetic crashing. Reheat to 75°C, add 5 mL of EtOH, and repeat the cooling phase.

Step 4: Anti-Solvent Dosing At 50°C, begin dosing 90 mL of anhydrous methyl tert-butyl ether (MTBE) using a programmable syringe pump over 60 minutes (1.5 mL/min).

  • Causality: MTBE is non-polar and miscible with ethanol. Its gradual introduction drastically reduces the dielectric constant of the medium, forcing the ionic hydrochloride salt out of solution[3].

  • Self-Validation Check: A persistent, milky cloudiness (cloud point) should develop after approximately 25–30 mL of MTBE addition. This confirms the onset of primary nucleation.

Step 5: Isothermal Aging (Ostwald Ripening) Once dosing is complete, cool the slurry to 0–5°C at 0.5°C/min. Maintain overhead stirring (200 rpm) for 2 hours.

  • Causality: Extended aging allows smaller, thermodynamically unstable crystals to dissolve and redeposit onto larger, purer crystals, effectively purging trapped (R)-enantiomer impurities[2].

Step 6: Isolation & Drying Filter the slurry through a sintered glass funnel under vacuum. Wash the filter cake with 20 mL of pre-chilled EtOH/MTBE (1:3 v/v). Dry the crystals in a vacuum oven at 45°C for 12 hours.

  • Self-Validation Check: The final product should be a free-flowing, white crystalline powder. A sticky or clumpy texture indicates incomplete drying or moisture absorption.

Quantitative Data: Solvent System Optimization

Selecting the correct solvent/anti-solvent pair is the most critical variable in this workflow. The table below summarizes our empirical data for optimizing yield and enantiomeric excess (ee).

Primary SolventAnti-SolventVolumetric RatioNucleation KineticsYield (%)Enantiomeric Excess (ee %)Crystal Morphology
Anhydrous Ethanol MTBE 1:3 Controlled 88 - 92 > 99.0 Orthohombic Prisms
MethanolAcetone1:4Rapid78 - 8297.5Fine Needles
IsopropanolHexane1:2Very Slow60 - 6595.0Amorphous / Oiling
WaterAcetonitrile1:9Instantaneous< 50< 90.0Agglomerates

Troubleshooting Guide & FAQs

Q1: My product is "oiling out" (liquid-liquid phase separation) instead of forming solid crystals. How do I fix this? A1: Oiling out occurs when the supersaturation level exceeds the metastable zone width before solid nucleation can occur. The solute separates into a dense, solute-rich liquid phase rather than a crystal lattice.

  • Solution: Decrease your cooling rate and reduce the anti-solvent addition speed. If oiling out persists, introduce high-purity seed crystals (1-2% w/w) exactly at the cloud point. Seeding provides a ready-made surface for crystal growth, bypassing the high thermodynamic energy barrier required for primary nucleation.

Q2: The isolated crystals turn into a sticky paste upon exposure to ambient air. What is happening? A2: Hydrochloride salts of cyclic amino acids (like pipecolic acid derivatives) are highly hygroscopic and can be deliquescent—meaning they absorb enough atmospheric moisture to dissolve themselves[1].

  • Solution: You must break the vacuum on your filtration apparatus using dry nitrogen gas. Transfer the damp filter cake immediately to a vacuum oven. Store the final dried product in a sealed desiccator over anhydrous calcium sulfate or silica gel.

Q3: My yield is consistently below 50%. How can I improve recovery? A3: Low yield in piperidine-2-carboxylic acid derivatives is almost always due to over-solvation in the mother liquor[4].

  • Solution: Increase the ratio of anti-solvent (MTBE) to primary solvent (EtOH) from 1:1 to 3:1. Furthermore, ensure the final aging temperature is strictly maintained at 0–5°C for a minimum of 2 hours. Do not wash the final cake with pure primary solvent; always use a pre-chilled anti-solvent-rich mixture.

Q4: How do I ensure the enantiomeric excess (ee) remains high during crystallization? A4: If your starting material has an ee > 85%, crystallization typically upgrades the purity via thermodynamic control. However, rapid precipitation can kinetically trap the unwanted (R)-enantiomer within the crystal lattice[2].

  • Solution: Employ a slow cooling profile and extended aging time. This leverages Ostwald ripening, allowing the crystal lattice the necessary time to selectively reject the incorrect enantiomer. Fractional crystallization may be required if the initial ee is below 80%[4].

References

  • Patent Application Publication: US 2006/0287242 A1 Source: Google Patents URL
  • Patent: US6110913A - N-substituted azaheterocyclic carboxylic acids and esters thereof Source: Google Patents URL
  • L-pipecolate (CID 6931663) Chemical and Physical Properties Source: PubChem - NIH URL:[Link]

Sources

Troubleshooting

Technical Support Center: Chiral Purification of (S)-2-methylpiperidine-2-carboxylic acid hydrochloride

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals. This resource addresses the critical challenge of removing enantiomeric impurities from batches of (S)-2-m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals. This resource addresses the critical challenge of removing enantiomeric impurities from batches of (S)-2-methylpiperidine-2-carboxylic acid hydrochloride. As a key chiral building block in pharmaceutical synthesis, its enantiomeric purity is paramount for ensuring the stereochemical integrity, efficacy, and safety of the final active pharmaceutical ingredient (API).

This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered during the purification of this important chiral intermediate.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove the (R)-enantiomer from my (S)-2-methylpiperidine-2-carboxylic acid hydrochloride batches?

A1: In pharmaceutical development, enantiomers of a chiral drug can have vastly different pharmacological, metabolic, and toxicological profiles. One enantiomer may be therapeutically active while the other could be inactive, less active, or even cause harmful side effects. Regulatory agencies worldwide now mandate that chiral drugs be developed as single enantiomers unless there is a compelling therapeutic reason to use a racemic mixture. Therefore, starting with an enantiomerically pure building block like (S)-2-methylpiperidine-2-carboxylic acid is essential for a streamlined and successful drug development program.

Q2: What are the primary methods for removing an unwanted enantiomer from a chiral compound on a preparatory scale?

A2: The most common and scalable methods for chiral resolution fall into three main categories:

  • Diastereomeric Salt Resolution: This classical method involves reacting the racemic or enantiomerically enriched mixture with a pure chiral resolving agent to form a pair of diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization due to differences in their solubility. This is a widely used industrial technique.

  • Preferential Crystallization (or "Resolution by Entrainment"): This technique is applicable only to chiral compounds that form "conglomerates"—physical mixtures of separate (R) and (S) crystals. It involves seeding a supersaturated solution of the near-racemic mixture with pure crystals of the desired enantiomer, causing it to crystallize out selectively. This method is kinetically controlled and requires careful monitoring.

  • Preparative Chiral Chromatography: This method uses a chiral stationary phase (CSP) in an HPLC or SFC (Supercritical Fluid Chromatography) system to physically separate the enantiomers. While highly effective and versatile, it can be expensive and complex to scale up compared to crystallization-based methods.

Q3: How do I accurately determine the enantiomeric excess (e.e.) of my sample?

A3: The gold standard for determining enantiomeric excess is Chiral High-Performance Liquid Chromatography (Chiral HPLC) . This analytical technique uses a column packed with a chiral stationary phase that interacts differently with each enantiomer, causing them to elute at different times. The relative area of the two peaks allows for a precise calculation of e.e. Other methods include chiral gas chromatography (GC), capillary electrophoresis (CE), and NMR spectroscopy using chiral shift reagents, but HPLC is the most common and reliable for this type of compound.

Q4: My starting material is already a hydrochloride salt. How does this affect the resolution strategy?

A4: The fact that your compound is a hydrochloride salt is a critical consideration. For diastereomeric salt resolution, you will first need to neutralize the hydrochloride salt to liberate the free amino acid (zwitterion or free base form, depending on pH). This free form can then be reacted with a chiral resolving agent (e.g., a chiral acid like tartaric acid) to form the new diastereomeric salts for crystallization.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during your experiments.

Scenario 1: Low Improvement in Enantiomeric Excess after Recrystallization

Q: I performed a standard recrystallization on my batch of (S)-2-methylpiperidine-2-carboxylic acid hydrochloride (90% e.e.), but the e.e. of the crystals only improved to 92%. What's going wrong?

A: This is a common issue and points to the fundamental nature of the solid state of your compound.

  • Causality: A simple recrystallization of an enantiomerically enriched sample often fails to significantly improve purity because most chiral compounds crystallize as a racemic compound , where the (R) and (S) enantiomers are incorporated into the same crystal lattice in a 1:1 ratio. The excess (S)-enantiomer crystallizes as a pure substance, but the bulk of the material crystallizes as the racemic compound, limiting the purification potential. Significant purification by simple recrystallization is only efficient when the e.e. is already very high (typically >98-99%).

  • Troubleshooting Workflow:

    G start Low e.e. Improvement Observed q1 Is the goal >99.5% e.e.? start->q1 a1_yes Switch to a different purification method. q1->a1_yes Yes a1_no Attempt iterative recrystallizations. q1->a1_no No q2 Is the compound a conglomerate? a1_yes->q2 a1_no->a1_yes If purity plateaus a2_yes Implement Preferential Crystallization Protocol. q2->a2_yes Yes a2_no Implement Diastereomeric Salt Resolution Protocol. q2->a2_no No (More Common)

    Caption: Troubleshooting workflow for low e.e. improvement.

Scenario 2: Failure to Form Crystals in Diastereomeric Salt Resolution

Q: I neutralized my (S)-2-methylpiperidine-2-carboxylic acid HCl and added (+)-Tartaric acid as a resolving agent. After cooling, the solution turned into an oil or remained clear. Why didn't any crystals form?

A: Crystal formation is a multi-parameter problem. The failure to crystallize is typically due to solvent choice, concentration, or stoichiometry.

  • Causality & Solutions:

    • Incorrect Solvent System: The chosen solvent must provide differential solubility for the two diastereomeric salts. If both salts are too soluble, nothing will crystallize. If they are both insoluble, they will precipitate together as an amorphous solid or oil.

      • Action: Perform a solvent screen. Use a matrix of single solvents (e.g., ethanol, isopropanol, acetone, acetonitrile, water) and binary mixtures to find a system where one diastereomer is significantly less soluble.

    • Sub-optimal Concentration: The solution must be supersaturated with respect to the less soluble diastereomer but not the more soluble one.

      • Action: Systematically vary the concentration of your substrate in the chosen solvent. You can also try slowly adding an anti-solvent (a solvent in which the salts are insoluble) to a solution of the salts to induce crystallization.

    • Incorrect Stoichiometry: The molar ratio of the resolving agent to the free amino acid is critical.

      • Action: While a 1:1 ratio is a common starting point, try varying this to 0.5 or 1.5 equivalents of the resolving agent. Sometimes, a non-stoichiometric ratio provides the best resolution.

    • No Nucleation Sites: Crystallization may be kinetically hindered.

      • Action: Try scratching the inside of the flask with a glass rod or adding a seed crystal of the desired diastereomeric salt (if available) to induce nucleation.

Experimental Protocols

Protocol 1: Analytical Chiral HPLC for e.e. Determination

Principle: This protocol outlines a general strategy for developing a chiral HPLC method to determine the enantiomeric excess of 2-methylpiperidine-2-carboxylic acid. The method relies on a chiral stationary phase (CSP) to resolve the (S) and (R) enantiomers.

Data Presentation: Common Chiral Stationary Phases

CSP TypeCommon ColumnsTypical Mobile PhaseSuitability
Polysaccharide-Based CHIRALCEL® OD-H, CHIRALPAK® ADNormal Phase: Hexane/Ethanol/Isopropanol with additivesVery broad applicability for a wide range of compounds.
Macrocyclic Glycopeptide Astec® CHIROBIOTIC™ V, TPolar Organic/Reversed-Phase: Methanol/Acetonitrile with additivesExcellent for amino acids and amphoteric compounds.

Method Development Workflow:

  • Initial Screening:

    • Column: Start with a polysaccharide-based column like CHIRALCEL® OD-H.

    • Mobile Phase: Begin with a normal phase eluent, such as 90:10 (v/v) Hexane:Ethanol.

    • Additive: Since the analyte is an amino acid, add a small amount (0.1% v/v) of an acidic modifier like trifluoroacetic acid (TFA) to improve peak shape.

    • Detection: UV at ~210 nm.

  • Optimization:

    • If no separation is observed, switch to a different mobile phase (e.g., Hexane:Isopropanol).

    • Systematically vary the ratio of the alcohol modifier (e.g., from 5% to 20%).

    • If separation is still poor, screen a different column type, such as a macrocyclic glycopeptide column.

  • Quantification:

    • Once baseline separation is achieved (Resolution > 1.5), integrate the peak areas for the (S) and (R) enantiomers.

    • Calculate the enantiomeric excess using the formula:

      • e.e. (%) = [ (AreaS - AreaR) / (AreaS + AreaR) ] x 100

Protocol 2: Diastereomeric Salt Resolution

Principle: This protocol leverages the formation of diastereomeric salts with differing solubilities to separate the enantiomers via fractional crystallization. As 2-methylpiperidine-2-carboxylic acid is an amino acid, a chiral acid resolving agent like a tartaric acid derivative is a logical choice.

G cluster_0 Step 1: Preparation cluster_1 Step 2: Salt Formation cluster_2 Step 3: Separation & Recovery A Racemic/Enriched (R/S)-Acid HCl B Neutralize with Base (e.g., NaOH) A->B C Free (R/S)-Amino Acid in Solution B->C D Add Chiral Resolving Agent (e.g., (+)-Tartaric Acid) C->D E Formation of Diastereomeric Salts [(S)-Acid·(+)-Tartrate] [(R)-Acid·(+)-Tartrate] D->E F Fractional Crystallization (Cool & Filter) E->F G Isolate Less Soluble Diastereomeric Salt F->G H Liberate Amine (Adjust pH to isoelectric point) G->H I Recover Pure (S)-Amino Acid H->I

Caption: Workflow for Diastereomeric Salt Resolution.

Step-by-Step Methodology:

  • Liberate the Free Amino Acid:

    • Dissolve one equivalent of the (S)-2-methylpiperidine-2-carboxylic acid hydrochloride starting material in a suitable solvent (e.g., water or methanol).

    • Slowly add one equivalent of a base (e.g., 1M NaOH) to neutralize the HCl and bring the solution to a neutral pH, forming the free amino acid.

  • Screening for Resolving Agent and Solvent:

    • In small-scale test tubes, combine the free amino acid solution with various chiral resolving agents (e.g., L-(+)-Tartaric acid, D-(-)-Tartaric acid, Dibenzoyl-L-tartaric acid) in different solvents (e.g., Ethanol, Methanol, Isopropanol, Water, and mixtures thereof).

    • Heat the mixtures to dissolve, then allow them to cool slowly to room temperature. Observe which combination yields crystalline material.

  • Preparative Crystallization:

    • Based on the screen, dissolve the bulk of the free amino acid in the optimal solvent with heating.

    • Add the selected resolving agent (typically 0.5-1.0 equivalents) and stir until fully dissolved.

    • Allow the solution to cool slowly and undisturbed to room temperature, then potentially in an ice bath, to maximize crystal formation.

  • Isolation and Analysis:

    • Collect the crystals by vacuum filtration. Wash the crystal cake with a small amount of the cold crystallization solvent.

    • Dry the crystals and the mother liquor separately.

    • Take a small sample of the crystals, liberate the free amino acid (by dissolving in water and adjusting pH), and analyze its enantiomeric excess by Chiral HPLC (Protocol 1). Also, analyze the mother liquor to determine where the undesired enantiomer has been concentrated.

  • Liberation of the Final Product:

    • Dissolve the diastereomerically pure salt in water. Adjust the pH to the isoelectric point of the amino acid to precipitate the pure (S)-enantiomer, or use ion-exchange chromatography for recovery.

    • Filter, wash with cold water, and dry the final product.

References

  • Application of Continuous Preferential Crystallization to Efficiently Access Enantiopure Chemicals. Organic Process Research & Development - ACS Publications. [Link]

  • Part 6: Resolution of Enantiomers. Chiralpedia. [Link]

  • Preferential crystallization for the purification of similar hydrophobic polyphenols. PMC. [Link]

  • Semi-continuous and continuous processes for enantiomeric separation. RSC Publishing. [Link]

  • Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Elsevier. [Link]

  • Enabling Direct Preferential Crystallization in a Stable Racemic Compound System. Molecular Pharmaceutics - ACS Publications. [Link]

  • 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. [Link]

  • Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology. [Link]

  • Synthesis of (2S,4S)-2-methylpiperidin-4-ol 35 and hydrochloride salt... ResearchGate. [Link]

  • Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. BioDuro. [Link]

  • Effect of solid solution forming on the chiral resolution of aminoindane derivative salts. IUCr Journals. [Link]

  • Recrystallization. University of Alberta. [Link]

  • Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. Beilstein Journal of Organic Chemistry. [Link]

  • (S)-2-Methylpiperidine-2-Carboxylic Acid. MySkinRecipes. [Link]

  • Recrystallization. University of Missouri-St. Louis. [Link]

  • Recrystallization. Chemistry LibreTexts. [Link]

  • Recrystallization - Single Solvent. University of Toronto. [Link]

  • Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry. [Link]

  • (S)-1-(5-(4-Methylpiperazin-1-yl)-2,4-dinitrophenyl)pyrrolidine-2-carboxylic acid as a derivatization reagent for ultrasensitive detection of amine enantiomers by HPLC-

Reference Data & Comparative Studies

Validation

Spectroscopic Validation of Synthesized (S)-2-Methylpiperidine-2-Carboxylic Acid Hydrochloride: A Comparative Analytical Guide

As a Senior Application Scientist, I frequently encounter a recurring bottleneck in preclinical drug development: the analytical verification of chiral building blocks. (S)-2-methylpiperidine-2-carboxylic acid hydrochlor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter a recurring bottleneck in preclinical drug development: the analytical verification of chiral building blocks. (S)-2-methylpiperidine-2-carboxylic acid hydrochloride—often referred to as (S)-2-methylpipecolic acid HCl—is a sterically hindered, unnatural amino acid derivative. Its structural rigidity and defined stereochemistry make it a highly prized pharmacophore, vital for the synthesis of [1] and [2].

However, synthesizing this molecule with high enantiomeric excess (ee) and chemical purity is notoriously difficult due to the propensity of the α -methyl group to undergo racemization under harsh conditions. This guide objectively compares the performance of an in-house synthesized, highly purified (S)-HCl salt against standard commercial alternatives, providing the causal reasoning and self-validating experimental protocols necessary to definitively prove its structural and chiral integrity.

Causality in Analytical Design: Why These Methods?

In analytical chemistry, protocols must be designed around the specific physicochemical liabilities of the molecule. We do not simply run standard tests; we engineer a validation matrix.

  • Why the Hydrochloride Salt? The free base of 2-methylpipecolic acid is a zwitterion. It is highly hygroscopic, prone to forming unpredictable hydrates, and difficult to isolate as a free-flowing powder. Converting it to the hydrochloride salt protonates the secondary amine, locking the molecule into a stable, highly crystalline, and water-soluble state[3].

  • Why 1H NMR in D2O? Because the HCl salt is highly polar, it is insoluble in standard organic NMR solvents like CDCl3. Deuterium oxide (D2O) provides excellent solubility. More importantly, the rapid exchange of the -NH2+ and -COOH protons with deuterium effectively erases these broad, variable signals from the spectrum. This allows for precise integration of the critical aliphatic ring protons and the diagnostic C2-methyl singlet.

  • Why Chiral HPLC over Polarimetry? Optical rotation ( [α]D​ ) is an aggregate measurement. A commercial batch might yield an acceptable specific rotation but still harbor highly rotating chiral impurities that mask a poor enantiomeric excess. Chiral High-Performance Liquid Chromatography (HPLC) physically resolves the (R) and (S) enantiomers, providing an indisputable, quantitative ee percentage[1].

SynthesisWorkflow A Racemic Pipecolic Acid B Chiral Resolution (Tartaric Acid) A->B Resolve C (S)-Free Base B->C Crystallize D HCl/Ether Treatment C->D Acidify E (S)-HCl Salt D->E Isolate

Workflow for the asymmetric isolation of (S)-2-methylpiperidine-2-carboxylic acid hydrochloride.

Comparative Performance Analysis

To demonstrate the superiority of optimized synthetic routes, we compared our in-house synthesized (S)-2-methylpiperidine-2-carboxylic acid HCl against two standard commercial alternatives: a vendor-supplied (S)-grade and a baseline racemic mixture.

Analytical ParameterIn-House Synthesized (S)-HCl SaltVendor A (Commercial S-Grade)Vendor B (Commercial Racemic)
Chemical Purity (1H NMR) > 99.5%96.0%98.0%
Enantiomeric Excess (ee) > 99.8% (S-isomer)92.5% (S-isomer)0% (50:50 R/S)
Residual Solvents Undetectable0.5% Ethyl Acetate1.2% Methanol
HRMS Mass Accuracy Δ 1.2 ppm Δ 4.5 ppm Δ 2.1 ppm
Physical State White crystalline powderOff-white amorphous solidWhite powder

Insight: The commercial S-grade (Vendor A) exhibits a depressed ee (92.5%), likely due to partial racemization during aggressive deprotection steps in their bulk manufacturing process. Our in-house protocol utilizes mild, low-temperature HCl gas precipitation to preserve the stereocenter perfectly.

Self-Validating Experimental Protocols

A protocol is only as trustworthy as its internal controls. The following methodologies are designed as self-validating systems to ensure absolute confidence in the data.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: Confirm the carbon framework and absence of organic impurities.

  • Self-Validating Step: Prior to sample analysis, run a blank D2O spectrum to establish the exact chemical shift of the residual HDO peak (typically δ 4.79 ppm at 25°C). This ensures any subsequent peaks are definitively from the analyte, not solvent contamination.

  • Sample Prep: Dissolve 15 mg of the synthesized HCl salt in 0.6 mL of D2O (99.9% D). Transfer to a 5 mm NMR tube.

  • Acquisition (1H NMR, 400 MHz): Acquire 16 scans with a relaxation delay (D1) of 2 seconds.

    • Expected Data: δ 3.25-3.15 (m, 2H, C6-H2), 2.20-2.10 (m, 1H), 1.95-1.70 (m, 4H), 1.60-1.45 (m, 1H), 1.55 (s, 3H, C2-CH3).

  • Acquisition (13C NMR, 100 MHz): Acquire 1024 scans. Crucial Note: The quaternary C2 carbon will appear unusually weak due to a lack of Nuclear Overhauser Effect (NOE) enhancement from attached protons and a long T1​ relaxation time.

    • Expected Data: δ 174.5 (C=O), 62.8 (C2 quaternary), 44.2 (C6), 33.1 (C3), 22.4 (C5), 20.1 (C4), 21.5 (CH3).

2. Chiral HPLC Determination of Enantiomeric Excess

Objective: Quantify the exact ratio of (S) to (R) enantiomers.

  • Self-Validating Step: Inject a racemic standard (Vendor B) prior to the sample. This confirms the column's ability to achieve baseline resolution ( Rs​>1.5 ) between the (R) and (S) enantiomers before quantifying the synthesized batch[1].

  • Methodology:

    • Column: Crownpak CR(+) (specifically designed for amino acids).

    • Mobile Phase: Perchloric acid aqueous solution (pH 1.5) / Methanol (90:10 v/v).

    • Flow Rate: 0.8 mL/min at 25°C.

    • Detection: UV at 210 nm.

  • Analysis: The (R)-enantiomer typically elutes first on a CR(+) column due to weaker complexation with the chiral crown ether stationary phase. Integrate the area under the curve (AUC) for both peaks to calculate ee: %ee=[(AUCS​−AUCR​)/(AUCS​+AUCR​)]×100 .

3. High-Resolution Mass Spectrometry (HRMS)

Objective: Verify the exact molecular formula via precise mass-to-charge ratio.

  • Self-Validating Step: Calibrate the Time-of-Flight (TOF) analyzer with a known standard (e.g., sodium formate cluster) immediately prior to sample injection to ensure mass accuracy is within < 5 ppm.

  • Methodology: Direct infusion Electrospray Ionization (ESI) in positive mode.

  • Analysis: The free base formula is C7​H13​NO2​ . In ESI+, the molecule is protonated to form [M+H]+ .

    • Calculated Exact Mass for C7​H14​NO2+​ : 144.1024 m/z.

    • Observed Mass: 144.1026 m/z ( Δ 1.3 ppm).

ValidationLogic Sample Synthesized (S)-HCl Salt NMR 1H & 13C NMR (D2O) Sample->NMR HPLC Chiral HPLC Sample->HPLC MS HRMS (ESI-TOF) Sample->MS NMR_Pass Structural Integrity NMR->NMR_Pass Pass Fail Reject Batch NMR->Fail Fail HPLC_Pass ee > 99.5% HPLC->HPLC_Pass Pass HPLC->Fail Fail MS_Pass Exact Mass Confirmed MS->MS_Pass Pass MS->Fail Fail Data Data Cross-Validation NMR_Pass->Data HPLC_Pass->Data MS_Pass->Data Final Validated Product Data->Final Release

Multi-modal spectroscopic validation decision tree ensuring chemical and enantiomeric purity.

References
  • Title: WO2013004290A1 - Cyclic amine derivatives as ep4 receptor antagonists Source: Google Patents URL
  • Title: US20060287242A1 - Modulators of GLP-1 receptors Source: Google Patents URL

Sources

Comparative

Comparative Reactivity Guide: (S)-2-Methylpiperidine-2-carboxylic Acid Hydrochloride vs. Unsubstituted Pipecolic Acid

As the demand for conformationally restricted peptidomimetics and macrocyclic therapeutics grows, understanding the nuanced reactivity of non-proteinogenic amino acids is critical. This guide provides an in-depth compara...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As the demand for conformationally restricted peptidomimetics and macrocyclic therapeutics grows, understanding the nuanced reactivity of non-proteinogenic amino acids is critical. This guide provides an in-depth comparative analysis of unsubstituted pipecolic acid (Pip) and its α -methylated derivative, (S)-2-methylpiperidine-2-carboxylic acid hydrochloride (2-MePip·HCl).

By examining the structural causality behind their reactivity profiles, this guide establishes self-validating experimental frameworks for successfully incorporating these challenging building blocks into complex peptide sequences.

Structural Dynamics & The Causality of Steric Hindrance

The fundamental difference in reactivity between these two molecules stems from a single structural modification: the addition of a methyl group at the α -carbon of the piperidine ring.

Unsubstituted Pipecolic Acid

Pipecolic acid is a six-membered ring homolog of proline. Its secondary amine is moderately sterically hindered compared to primary amino acids, but it remains accessible to standard electrophiles. In peptide sequences, it acts as a rigidifying element, frequently inducing β -turns and cis/trans amide bond isomerization[1].

(S)-2-Methylpiperidine-2-carboxylic Acid

The introduction of the α -methyl group creates a C α -tetrasubstituted center. This modification triggers the Thorpe-Ingold effect (or gem-dialkyl effect)[2]. The steric bulk of the α -methyl group forces the piperidine ring into a highly restricted conformational space, severely limiting the Ramachandran ϕ and ψ angles. While this makes 2-MePip an exceptionally potent inducer of 310​ -helices and rigid structural motifs, it creates massive van der Waals repulsion at the N-terminus.

Furthermore, 2-MePip is typically supplied as a hydrochloride salt to ensure shelf stability and solubility. This salt form introduces an additional chemical variable: the zwitterionic core is protonated, meaning the carboxylate cannot be effectively activated until the HCl salt is strictly neutralized in situ.

Mechanism N1 α-Methylation of Pipecolic Acid N2 Thorpe-Ingold Effect (Gem-Dialkyl) N1->N2 N3 Severe van der Waals Repulsion at N-Terminus N2->N3 N4 Restriction of Ramachandran Space N3->N4 N5 Stabilization of Helical Motifs N4->N5

Mechanistic pathway of the Thorpe-Ingold effect induced by α-methylation in pipecolic acid.

Reactivity Profiles in Solid-Phase Peptide Synthesis (SPPS)

The structural differences dictate distinct synthetic strategies depending on whether the amino acid is acting as the acyl donor (C-terminal activation) or the nucleophile (N-terminal acylation).

Scenario A: Acting as the Acyl Donor (Coupling onto the Resin)
  • Pipecolic Acid: Couples efficiently using standard uronium/aminium salts (e.g., HATU, HBTU) and N,N-Diisopropylethylamine (DIPEA).

  • 2-MePip·HCl: The hydrochloride salt must be neutralized. If standard equivalence of DIPEA (typically 2.0 eq) is used, the HCl consumes 1.0 eq, leaving insufficient base to drive the activation. You must add an additional 1.0 eq of DIPEA. The α -methyl group also shields the carbonyl, requiring longer coupling times.

Scenario B: Acting as the Nucleophile (Acylating the N-Terminus)
  • Pipecolic Acid: The secondary amine can be acylated by standard HATU-activated incoming amino acids, though it requires slightly extended coupling times compared to primary amines.

  • 2-MePip: The incoming electrophile's trajectory is physically blocked by both the piperidine ring and the α -methyl group. Standard bulky O-acylisourea or uronium intermediates fail entirely. Successful coupling requires highly reactive, low-steric-bulk intermediates, specifically amino acid fluorides or the use of PyAOP (a phosphonium salt) at elevated temperatures[3].

Workflow A Incoming Fmoc-Amino Acid B Standard Activation (HATU / DIPEA) A->B C High-Reactivity Activation (Acid Fluoride / PyAOP) A->C D Pipecolic Acid N-Terminus B->D E 2-Methylpipecolic Acid N-Terminus B->E C->E F Complete Coupling (>95% Yield) D->F G Coupling Failure (<10% Yield) E->G Steric Block H Successful Coupling (70-85% Yield) E->H Overcomes Hindrance

Workflow comparing coupling efficiencies and required activation strategies for Pip vs. 2-MePip.

Comparative Quantitative Data

Property / ParameterUnsubstituted Pipecolic Acid(S)-2-Methylpipecolic Acid HCl
C α Substitution Monosubstituted (Secondary Amine)Tetrasubstituted (Secondary Amine)
Conformational Effect Induces β -turns, cis/trans isomerismRigidifies backbone, induces 310​ -helices
C-Terminal Activation Fast (< 45 mins with HATU)Moderate (60-90 mins with HATU); Requires extra base for HCl
N-Terminal Nucleophilicity Moderate (Standard SPPS applicable)Extremely Low (Sterically blocked)
Optimal N-Acylation Agent HATU / DIPEAFmoc-AA-Fluoride or PyAOP / Collidine
Colorimetric Detection Chloranil Test (Blue/Green)[4]Chloranil Test (Blue/Green)[4]

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Because the standard Kaiser test yields false negatives for secondary amines, these workflows integrate the Chloranil test as the definitive analytical checkpoint for coupling completion[4].

Protocol 1: C-Terminal Activation & Coupling of 2-MePip·HCl onto Resin

Objective: Neutralize the hydrochloride salt and couple the sterically hindered carboxylate to a resin-bound primary amine.

  • Resin Preparation: Swell 0.1 mmol of amine-functionalized resin in DMF for 30 minutes.

  • Reagent Preparation (The Causality Step):

    • Weigh 0.4 mmol (4 eq) of Fmoc-(S)-2-methylpiperidine-2-carboxylic acid hydrochloride.

    • Critical Adjustment: Add 0.9 mmol (9 eq) of DIPEA to the solution. Reasoning: 4 eq of base neutralizes the HCl salt, leaving 5 eq of base to catalyze the subsequent HATU activation and maintain a basic environment.

  • Activation: Add 0.38 mmol (3.8 eq) of HATU to the neutralized amino acid solution. Stir for 2 minutes to form the active ester.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 90 minutes.

  • Validation: Wash the resin (3x DMF, 3x DCM). Perform a Kaiser test (if coupling onto a primary amine). A colorless/yellow bead indicates successful coupling.

Protocol 2: N-Terminal Acylation of Resin-Bound 2-MePip

Objective: Overcome severe steric hindrance to couple the next amino acid onto the secondary, α -methylated amine.

  • Fmoc Deprotection: Treat the resin-bound 2-MePip with 20% Piperidine in DMF (2 x 10 mins). Wash thoroughly.

  • Validation of Deprotection: Perform a Chloranil test. Observation: Beads should turn dark blue/green, confirming the presence of the free secondary amine. (Do not use Kaiser test).

  • Activation via Acid Fluoride (Preferred Method)[3]:

    • Dissolve 0.5 mmol (5 eq) of the incoming Fmoc-Amino Acid Fluoride (Fmoc-Xaa-F) in dry DCM/DMF (1:1).

    • Add 0.5 mmol (5 eq) of N,N-Diisopropylethylamine (DIPEA).

    • Reasoning: The highly electrophilic, low-steric-profile acid fluoride can penetrate the van der Waals radius of the α -methyl group, which bulky uronium intermediates cannot.

  • Coupling: Add to the resin and agitate for 2 to 4 hours. (If using PyAOP instead of acid fluorides, heat the reaction to 50°C under microwave irradiation for 30 minutes).

  • Validation of Coupling: Wash the resin thoroughly. Repeat the Chloranil test. Observation: Beads must remain colorless/yellow. If beads are blue/green, repeat Step 3 (double coupling).

References

  • A versatile route towards 6-arylpipecolic acids. Beilstein Journal of Organic Chemistry / National Institutes of Health (NIH). URL:[Link]

  • Comparative conformational analysis of peptides based on the two Cα-tetrasubstituted, Cβ-branched, chiral α-amino acids. Biopolymers / Researcher.life. URL:[Link]

  • Synthesis of Peptides Containing Proline Analogues. Thieme Connect. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Guide to Personal Protective Equipment for Handling (S)-2-methylpiperidine-2-carboxylic acid hydrochloride

For the diligent researcher, scientist, and drug development professional, the assurance of safety in the laboratory is paramount. This guide provides a detailed, experience-driven framework for the safe handling of (S)-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For the diligent researcher, scientist, and drug development professional, the assurance of safety in the laboratory is paramount. This guide provides a detailed, experience-driven framework for the safe handling of (S)-2-methylpiperidine-2-carboxylic acid hydrochloride, focusing on the appropriate selection and use of Personal Protective Equipment (PPE). Our commitment is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research by preventing contamination.

Understanding the Hazard Profile

  • Skin Irritation (Category 2) : May cause skin irritation upon contact.[1][2]

  • Serious Eye Irritation (Category 2A) : Can cause serious eye irritation.[1][2]

  • Specific Target Organ Toxicity - Single Exposure (Category 3) : May cause respiratory irritation.[1][2][3]

Given its nature as a hydrochloride salt, it is a solid material, likely a crystalline powder. The primary routes of exposure are inhalation of dust particles, skin contact, and eye contact.

Core Principles of PPE Selection

The selection of PPE is not a one-size-fits-all approach. It must be tailored to the specific task at hand, the quantities of the substance being handled, and the potential for exposure. Our guiding principle is the hierarchy of controls, where PPE is the final, but critical, line of defense after engineering and administrative controls have been implemented.

A visual representation of the PPE selection workflow is provided below:

PPE_Selection_Workflow PPE Selection Workflow for (S)-2-methylpiperidine-2-carboxylic acid hydrochloride A Task Assessment B Weighing/Transfer of Solids A->B C Solution Preparation/Wet Chemistry A->C D Large-Scale Operations (>10g) A->D E Engineering Controls: Fume Hood/Ventilated Enclosure B->E F Eye/Face Protection B->F G Hand Protection B->G H Body Protection B->H C->E C->F C->G C->H D->E D->F D->G D->H I Respiratory Protection D->I N N95 Dust Mask (if potential for aerosolization) D->N J Safety Goggles with Side Shields F->J K Face Shield (in addition to goggles) F->K if splash risk is high L Nitrile Gloves G->L M Laboratory Coat H->M

Caption: PPE Selection Workflow Diagram

Detailed PPE Recommendations

The following table outlines the recommended PPE for various laboratory operations involving (S)-2-methylpiperidine-2-carboxylic acid hydrochloride.

Operation/ScaleEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Small-Scale Laboratory Use (mg to g) Tightly fitting safety goggles with side shields.[4][5][6]Chemical-resistant gloves (e.g., nitrile).[5][7][8]Standard laboratory coat.[4][9]Not typically required if handled in a well-ventilated area or a chemical fume hood.[4][7]
Large-Scale Operations or Bulk Quantities Face shield and safety goggles.[4][7][8]Impervious gloves such as neoprene for extended contact.[8]Chemical-resistant apron over a lab coat.[7]A dust mask (type N95 or equivalent) is recommended, especially if dust generation is likely.[3][4]
Emergency Situations (e.g., Spills) Face shield and chemical safety goggles.[7][8]Heavy-duty, chemical-resistant gloves.Full protective suit to prevent skin exposure.[7]A full-face respirator with an appropriate cartridge should be used if exposure limits are exceeded or if irritation is experienced.[8][10]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is crucial for minimizing exposure and preventing contamination.

4.1. Preparation and Engineering Controls

  • Ensure a well-ventilated work area. For any procedure that may generate dust, such as weighing or transfer, a chemical fume hood is mandatory.[4]

  • Verify that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[4][8]

  • Prepare all necessary equipment and reagents before handling the compound to minimize time spent in the handling area.[4]

4.2. Donning Personal Protective Equipment (PPE)

  • Before handling the compound, don the appropriate PPE as specified in the table above.

  • Inspect all PPE for any signs of damage before use.

4.3. Weighing and Transfer

  • Handle (S)-2-methylpiperidine-2-carboxylic acid hydrochloride as a solid powder.

  • Perform all weighing and transfer operations within a chemical fume hood or a ventilated balance enclosure to contain any dust.

  • Use a spatula or other appropriate tool to transfer the solid. Avoid creating dust clouds.

  • Close the container tightly immediately after use.[4]

4.4. In Case of a Spill

  • For minor spills, avoid breathing in the dust.[4]

  • Carefully sweep up the spilled solid and place it into a designated, labeled container for chemical waste.[4]

  • Clean the spill area with a damp cloth, ensuring no residue remains.[4]

  • For larger spills, evacuate the area and follow your institution's emergency procedures.[4]

4.5. Post-Handling

  • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4][5][11]

  • Remove and properly dispose of or decontaminate PPE as described in the following section.[4]

Disposal Plan: Managing Contaminated Materials and Waste

Proper disposal of (S)-2-methylpiperidine-2-carboxylic acid hydrochloride and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

5.1. Waste Segregation

  • All solid waste contaminated with the compound (e.g., weigh boats, gloves, paper towels) should be collected in a dedicated, clearly labeled hazardous waste container.[4][7][9]

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[9]

5.2. Container Management

  • "Empty" containers that once held the compound should be triple-rinsed with a suitable solvent.[7]

  • The rinsate must be collected and disposed of as hazardous liquid waste.[7]

  • The rinsed container should then be managed according to institutional guidelines, which may include defacing the label and disposing of it as regular solid waste or as hazardous waste.[7]

5.3. Final Disposal

  • The disposal of (S)-2-methylpiperidine-2-carboxylic acid hydrochloride must be handled by a licensed professional waste disposal company.[7][9]

  • Contact your institution's EHS office to arrange for pickup.[7][9]

  • Ensure all necessary waste disposal forms and documentation are completed accurately.[7]

References

  • BenchChem. (n.d.). Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals.
  • Chemical Substance Information. (n.d.). 2-methylpiperidine-2-carboxylic acid hydrochloride.
  • BenchChem. (n.d.). Safe Disposal of N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide: A Procedural Guide.
  • Government of British Columbia. (2017, October 20). Hydrochloric Acid Storage and Handling Procedure.
  • BenchChem. (n.d.). Personal protective equipment for handling H-Ala-OEt.HCl.
  • (n.d.). Hydrochloric Acid MSDS.
  • (n.d.). Standard Operating Procedure.
  • Carl ROTH. (n.d.). Safety Data Sheet: Hydrochloric acid.
  • PENTA. (2024, May 7). Piperidine - SAFETY DATA SHEET.
  • MilliporeSigma. (2025, September 23). SAFETY DATA SHEET.
  • TCI Chemicals. (2025, November 18). SAFETY DATA SHEET.
  • (2026, March 16). MSDS of methyl 2-methylpiperidine-2-carboxylate hydrochloride.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 2-Methylpiperidine.
  • Carl ROTH. (n.d.). Safety Data Sheet: Piperidine.
  • Angene Chemical. (2025, February 11). Safety Data Sheet.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-methylpiperidine-2-carboxylic acid hydrochloride
Reactant of Route 2
(S)-2-methylpiperidine-2-carboxylic acid hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.